4-Methoxy-N-methylbenzylamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-10-7-8-3-5-9(11-2)6-4-8;/h3-6,10H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNANAKYVZOHKHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589495 | |
| Record name | 1-(4-Methoxyphenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876-32-4 | |
| Record name | 1-(4-Methoxyphenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(4-methoxyphenyl)methyl](methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methoxy-N-methylbenzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 4-Methoxy-N-methylbenzylamine hydrochloride. It includes detailed physicochemical data, experimental protocols for its synthesis and analysis, and a review of its known pharmacological activity. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.
Core Properties and Data
This compound is a chemical compound of interest for its structural similarity to pharmacologically active molecules and its potential neurological activity. It is the hydrochloride salt of the secondary amine 4-Methoxy-N-methylbenzylamine.
Physicochemical Properties
Quantitative data for this compound and its corresponding free base are summarized below for easy reference and comparison.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 876-32-4 | [1][2] |
| Molecular Formula | C₉H₁₄ClNO | [2] |
| Molecular Weight | 187.67 g/mol | [2][3] |
| Melting Point | 176 °C | [2] |
| Boiling Point | 261.2 °C at 760 mmHg | [2] |
| Flash Point | 111.8 °C | [2] |
| Appearance | Solid | [4] |
| Synonyms | N-methyl-p-methoxybenzylamine HCl, (4-Methoxyphenyl)-N-methylmethylamine hydrochloride | [2] |
Table 2: Physicochemical Data for 4-Methoxy-N-methylbenzylamine (Free Base)
| Property | Value | Reference(s) |
| CAS Number | 702-24-9 | [5][6] |
| Molecular Formula | C₉H₁₃NO | [5][6] |
| Molecular Weight | 151.21 g/mol | [5][6] |
| Density | 1.008 g/mL at 25 °C | [6] |
| Boiling Point | 88 °C | [5] |
| Flash Point | 109.44 °C | [5][6] |
| Refractive Index | n20/D 1.529 | [6] |
| Appearance | Liquid | [6] |
| Storage | 2-8°C, under inert gas | [5][6] |
Pharmacological Profile
Mechanism of Action
4-Methoxy-N-methylbenzylamine is reported to be an amine receptor ligand with a structural resemblance to piperazine.[5] Its primary known mechanism of action involves high-affinity binding to the amine receptor site on the GABA-A (γ-aminobutyric acid type A) receptor. This interaction allosterically modulates the receptor, leading to an inhibition of chloride ion influx through the channel.[5] By potentiating the inhibitory effects of GABA, the principal inhibitory neurotransmitter in the central nervous system, this compound may exert sedative, anxiolytic, or other neuromodulatory effects. This activity suggests potential utility in treating conditions like scopolamine-induced amnesia.[5]
GABA-A Receptor Signaling Pathway
The binding of an agonist like GABA to the GABA-A receptor opens an integral chloride channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. 4-Methoxy-N-methylbenzylamine acts as a positive allosteric modulator at a distinct binding site, enhancing this inhibitory effect.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
In-Depth Technical Guide: Physicochemical Characteristics of 4-Methoxy-N-methylbenzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 4-Methoxy-N-methylbenzylamine hydrochloride (CAS No: 876-32-4). This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of key physical and chemical data. Included are summaries of its fundamental properties, alongside detailed experimental methodologies for their determination. Furthermore, this guide visualizes the compound's known biological interactions and outlines a logical workflow for its characterization, adhering to stringent data presentation and visualization standards.
Core Physicochemical Properties
This compound is a white to off-white solid organic compound. Its fundamental properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Source |
| CAS Number | 876-32-4 | [1][2][3] |
| Molecular Formula | C₉H₁₄ClNO | [1][2][3] |
| Molecular Weight | 187.67 g/mol | [1][2] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 176 °C | [2][4] |
| Boiling Point | 261.2 °C at 760 mmHg | [2] |
Spectroscopic and Other Properties
| Property | Data Type/Value | Source |
| ¹H NMR | Data for the related compound 4-Methoxybenzylamine is available. | [5] |
| ¹³C NMR | Spectral data for the free base is available on SpectraBase. | [6] |
| Infrared (IR) Spectroscopy | ATR-IR and Transmission IR spectra for the free base are available on SpectraBase. | [6] |
| Mass Spectrometry (MS) | GC-MS data for the free base is available on SpectraBase. | [6] |
| pKa (Predicted) | 10.14 ± 0.10 (for the free base) | N/A |
| Solubility | No quantitative data available. Expected to be soluble in water. | N/A |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols are based on established analytical techniques for amine hydrochlorides.
Melting Point Determination
The melting point of this compound can be determined using a capillary melting point apparatus.
Methodology:
-
A small, dry sample of the compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a steady rate (e.g., 2 °C/min) approaching the expected melting point.
-
The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Workflow for Melting Point Determination:
Solubility Assessment
The solubility of this compound can be determined using the shake-flask method.
Methodology:
-
An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, ethanol, dichloromethane) in a sealed vial.
-
The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (e.g., 24 hours).
-
The suspension is filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) can be determined through potentiometric titration.
Methodology:
-
A precise amount of this compound is dissolved in a known volume of deionized water.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Biological Activity and Signaling Pathway
4-Methoxy-N-methylbenzylamine, the free base of the hydrochloride salt, has been identified as an amine receptor ligand. It exhibits high affinity for the GABA-A receptor, where it acts as an inhibitor of chloride ion flow. This interaction suggests potential applications in neuroscience research, particularly in the study of GABAergic systems.
GABA-A Receptor Signaling Pathway
The following diagram illustrates the inhibitory action of 4-Methoxy-N-methylbenzylamine on the GABA-A receptor.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While core physical data are available, a comprehensive characterization requires further experimental determination of its spectroscopic properties, solubility, and pKa. The outlined protocols offer a systematic approach for obtaining this data. The compound's interaction with the GABA-A receptor highlights its potential as a tool for neuropharmacological research. Future studies should focus on elucidating a complete spectroscopic and physicochemical profile to support its application in scientific and developmental contexts.
References
An In-depth Technical Guide to 4-Methoxy-N-methylbenzylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methoxy-N-methylbenzylamine hydrochloride (CAS Number: 876-32-4), a versatile amine derivative with potential applications in neuropharmacology and as a synthetic building block. This document collates essential physicochemical data, detailed experimental protocols, and insights into its biological activity, tailored for professionals in research and development.
Core Chemical and Physical Properties
This compound is the salt form of the secondary amine 4-Methoxy-N-methylbenzylamine. The hydrochloride form generally offers enhanced stability and solubility in aqueous media, making it suitable for a variety of experimental settings. Key properties are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 876-32-4 | [1][2] |
| Molecular Formula | C₉H₁₄ClNO | [2] |
| Molecular Weight | 187.67 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | 176 °C | [2] |
| Boiling Point | 261.2 °C at 760 mmHg | [2] |
| Solubility | Soluble in water | |
| Storage Conditions | Room temperature, under inert atmosphere |
Properties of the corresponding free base, 4-Methoxy-N-methylbenzylamine (CAS: 702-24-9), are also provided for reference.
| Property | Value | Citation(s) |
| Molecular Formula | C₉H₁₃NO | [3][4] |
| Molecular Weight | 151.21 g/mol | [3][4] |
| Appearance | Liquid | [4] |
| Density | 1.008 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.529 | [4] |
| Storage Conditions | 2-8°C, under inert gas | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process involving the reductive amination of p-anisaldehyde followed by salt formation. Below is a representative experimental protocol.
Experimental Protocol: Synthesis of this compound
Step 1: Reductive Amination to form 4-Methoxy-N-methylbenzylamine (Free Base)
-
Reaction Setup: To a solution of p-anisaldehyde (1 equivalent) in methanol in a round-bottom flask, add a solution of methylamine (1.2 equivalents) in methanol.
-
Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 20°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Methoxy-N-methylbenzylamine. The product can be further purified by column chromatography on silica gel.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified 4-Methoxy-N-methylbenzylamine from Step 1 in anhydrous diethyl ether.
-
Acidification: Cool the solution in an ice bath and bubble hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Isolation: Collect the resulting white precipitate by filtration.
-
Drying: Wash the precipitate with cold diethyl ether and dry under vacuum to yield this compound.
Spectroscopic Data
| Spectroscopic Data (for Free Base) |
| ¹H NMR (CDCl₃) : Peaks corresponding to methoxy protons (singlet, ~3.8 ppm), N-methyl protons (singlet, ~2.4 ppm), benzylic protons (singlet, ~3.6 ppm), and aromatic protons (doublets, ~6.8 and ~7.2 ppm) are expected. |
| ¹³C NMR (CDCl₃) : Expected signals include those for the N-methyl carbon, methoxy carbon, benzylic carbon, and aromatic carbons. |
| IR Spectroscopy : Characteristic peaks for N-H stretching (for the protonated amine in the HCl salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether) would be observed. |
| Mass Spectrometry (EI) : The mass spectrum of the free base would show a molecular ion peak (M+) at m/z 151.[5] |
Biological Activity and Mechanism of Action
The free base, 4-Methoxy-N-methylbenzylamine, has been identified as a ligand for amine receptors and exhibits high-affinity binding to the GABA-A receptor.[3] Its action involves the inhibition of chloride ion flow, suggesting a role as a negative allosteric modulator or a channel blocker. This mechanism is of significant interest for its potential therapeutic effects, including in the treatment of conditions like scopolamine-induced amnesia.[3]
GABA-A Receptor Signaling Pathway
The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in inhibitory neurotransmission in the central nervous system. The binding of gamma-aminobutyric acid (GABA) to the receptor leads to the opening of a chloride ion channel, resulting in hyperpolarization of the neuron and inhibition of neurotransmission. 4-Methoxy-N-methylbenzylamine is proposed to interact with this receptor, modulating its function.
References
molecular structure of 4-Methoxy-N-methylbenzylamine hydrochloride
An In-depth Technical Guide on the Molecular Structure of 4-Methoxy-N-methylbenzylamine Hydrochloride
Abstract
This compound is a significant chemical compound utilized primarily in scientific research and as an intermediate in the synthesis of pharmaceuticals.[1] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and spectroscopic characteristics. It details experimental protocols for its synthesis and characterization and discusses its known biological activities, including its function as an amine receptor ligand. This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed technical information on this compound.
Chemical Identity and Physicochemical Properties
This compound is the salt form of the secondary amine 4-Methoxy-N-methylbenzylamine. The hydrochloride salt enhances the compound's stability and solubility in aqueous solutions.[1] Its core structure consists of a benzylamine core with a methoxy group substitution at the para (4) position of the benzene ring and a methyl group on the nitrogen atom.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 876-32-4 | [2][3][4] |
| Molecular Formula | C₉H₁₄ClNO (or C₉H₁₃NO·HCl) | [2][3][4] |
| Molecular Weight | 187.67 g/mol | [2][3][4] |
| Melting Point | 176 °C | [2] |
| Boiling Point | 261.2 °C at 760 mmHg | [2] |
| Flash Point | 111.8 °C | [2] |
| Appearance | Solid | [5] |
Spectroscopic Characterization
Table 2: Summary of Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals for aromatic protons (para-substituted pattern), a singlet for the methoxy group (-OCH₃), a signal for the benzylic protons (-CH₂-), a signal for the N-methyl group (-NH-CH₃), and a broad signal for the ammonium proton (-N⁺H₂-). |
| ¹³C NMR | Signals for aromatic carbons (including the carbon attached to the methoxy group), a signal for the methoxy carbon, a signal for the benzylic carbon, and a signal for the N-methyl carbon.[6] |
| IR Spectroscopy | Broad N-H stretching bands characteristic of a secondary ammonium salt, C-H stretches (aromatic and aliphatic), C=C aromatic ring stretches, and a prominent C-O ether stretch.[7] |
| Mass Spectrometry | The mass spectrum of the free base would show a molecular ion peak. Key fragmentation would likely involve the benzylic C-N bond, leading to fragments such as a methoxybenzyl cation. For a related compound, 4-methoxy-N-ethylamphetamine, fragments at m/z 72 and 121 were observed.[7] |
Experimental Protocols
Synthesis and Salt Formation
The synthesis of this compound is typically achieved through a two-step process: first, the synthesis of the free base via reductive amination, followed by its conversion to the hydrochloride salt.
Experimental Protocol:
-
Reductive Amination (Synthesis of the Free Base): 4-methoxybenzaldehyde is reacted with methylamine to form an intermediate imine. This imine is not isolated but is subsequently reduced in situ using a reducing agent such as sodium borohydride (NaBH₄) to yield the secondary amine, 4-Methoxy-N-methylbenzylamine. The reaction is typically performed in a solvent like methanol.
-
Purification: The resulting free base is purified from the reaction mixture, often through extraction and column chromatography.
-
Hydrochloride Salt Formation: The purified 4-Methoxy-N-methylbenzylamine is dissolved in a suitable organic solvent (e.g., diethyl ether or dichloromethane).[8] A solution of hydrogen chloride (HCl) in a solvent like diethyl ether is then added dropwise to the solution, typically under cooling in an ice bath.[8]
-
Isolation: The addition of HCl causes the immediate precipitation of this compound as a solid. This solid product is then collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under a vacuum.[8]
Caption: Fig. 1: Synthetic workflow for this compound.
Biological Activity and Mechanism of Action
4-Methoxy-N-methylbenzylamine is recognized for its biological activity as an amine receptor ligand.[9] Research has indicated that the compound binds with high affinity to the GABAA receptor, where it acts to inhibit the flow of chloride ions.[9] This modulation of the GABAA receptor, a primary inhibitory neurotransmitter receptor in the brain, suggests potential applications in neuroscience. For instance, it has been investigated for its potential utility in the treatment of scopolamine-induced amnesia.[9] Furthermore, its role as a versatile intermediate is highlighted by the use of the related compound 4-methoxybenzylamine in the synthesis of avanafil, a phosphodiesterase-5 (PDE-5) inhibitor.[10]
Caption: Fig. 2: Proposed mechanism of action at the GABAA receptor.
References
- 1. 4-(4-Methylphenoxy)benzylamine hydrochloride | 262862-66-8 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 876-32-4 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound | Elex Biotech LLC [elexbiotech.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. 4-Methoxy-N-methylbenzylamine | 702-24-9 | FM35189 [biosynth.com]
- 10. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Safety and Handling of 4-Methoxy-N-methylbenzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Methoxy-N-methylbenzylamine hydrochloride (CAS No. 876-32-4). The data presented is compiled from various sources, including safety data sheets for the hydrochloride salt and its corresponding free base, 4-Methoxy-N-methylbenzylamine (CAS No. 702-24-9), as their toxicological profiles are expected to be similar.
Chemical Identification and Physical Properties
This compound is a chemical compound with the molecular formula C₉H₁₄ClNO.[1] It is the hydrochloride salt of 4-Methoxy-N-methylbenzylamine.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 876-32-4 | [1] |
| Molecular Formula | C₉H₁₄ClNO | [1][2] |
| Molecular Weight | 187.67 g/mol | [1][2][3] |
| Melting Point | 176 °C | [2] |
| Boiling Point | 261.2°C at 760 mmHg | [2] |
| Flash Point | 111.8ºC | [2] |
| Appearance | Not explicitly stated for hydrochloride; free base is a liquid. | |
| Density (of free base) | 1.008 g/cm³ or 1.008 g/mL at 25 °C | [4] |
Hazard Identification and Classification
Based on data for the free base and related compounds, this compound is considered hazardous. The primary hazards are related to its corrosive nature and potential for harm if swallowed.
Table 2: Hazard Classification
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5][6] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[6][7] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[6] |
Hazard Pictograms:
First-Aid Measures
Immediate medical attention is required for all routes of exposure.[7] First-aiders should wear personal protective equipment, such as rubber gloves and air-tight goggles.[8]
Table 3: First-Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6][7] If not breathing, give artificial respiration.[7] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[5][9] Seek immediate medical attention.[6][7][8] |
| Skin Contact | Immediately take off all contaminated clothing.[7] Rinse skin with plenty of water or shower for at least 15 minutes.[7][9] Seek immediate medical attention.[7] Wash contaminated clothing before reuse.[7] |
| Eye Contact | Rinse cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[7][9] Seek immediate medical attention.[6][7][8] |
| Ingestion | Rinse mouth.[7][8] Do NOT induce vomiting.[7][8] If the victim is conscious, give 2-4 cupfuls of water.[10] Never give anything by mouth to an unconscious person.[5][10] Seek immediate medical attention.[7][8] |
Most important symptoms and effects: Causes burns by all exposure routes. Ingestion may cause severe swelling and damage to the delicate tissue and danger of perforation.[7]
Handling and Storage
Handling:
-
Avoid all personal contact, including inhalation.[11]
-
Use only in a well-ventilated area or under a chemical fume hood.[9][11]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][9]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[6][7]
-
Wash hands thoroughly after handling.[7]
-
Keep away from heat, sparks, and open flames.[9]
Storage:
-
Store locked up.[7]
-
Store away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[7][9]
-
The free base is noted to be air-sensitive and should be kept under an inert atmosphere (e.g., nitrogen).[7][9] Similar precautions may be advisable for the hydrochloride salt.
Accidental Release Measures
Personal Precautions:
-
Evacuate unnecessary personnel.[9]
-
Ensure adequate ventilation.[7]
-
Wear appropriate personal protective equipment.[9]
-
Remove all sources of ignition.[9]
Methods for Containment and Clean-up:
-
For small spills, absorb with inert material (e.g., sand, vermiculite, or earth) and place in a suitable, closed container for disposal.[7][8][9]
-
Do not let the product enter drains.
-
Clean the affected area thoroughly.
Fire-Fighting Measures
Suitable Extinguishing Media:
Unsuitable Extinguishing Media:
-
A solid water stream may scatter and spread the fire.[9]
Specific Hazards:
-
Combustible material.[9]
-
Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[7][9]
-
Containers may explode when heated.[9]
Protective Equipment for Firefighters:
-
Wear a self-contained breathing apparatus (SCBA) with a full face-piece, operated in pressure-demand or other positive pressure mode.[7][9]
-
Wear full protective gear to prevent contact with skin and eyes.[7][9]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure.
Table 4: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Tight-sealing safety goggles. A face shield may also be necessary.[9][12] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat.[12] |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator is recommended.[9] |
Toxicological Information
While specific toxicological data for this compound is limited, information from related compounds suggests it should be handled with care. The primary concerns are its corrosivity and oral toxicity. No components are listed as carcinogens by IARC, NTP, ACGIH, or OSHA.[9]
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this specific compound are not publicly available. Safety assessments are typically based on data from structurally similar compounds and established guidelines from regulatory bodies like OSHA and the principles of Good Laboratory Practice (GLP). When handling this compound in a research setting, a thorough risk assessment should be conducted for any new experimental procedure. This involves reviewing the potential hazards, planning for spill containment, and ensuring all necessary PPE is available and in use.
This guide is intended to provide a summary of the available safety information. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- 1. This compound | 876-32-4 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. biosynth.com [biosynth.com]
- 5. echemi.com [echemi.com]
- 6. biosynth.com [biosynth.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. cdn.chemservice.com [cdn.chemservice.com]
Navigating the Stability of 4-Methoxy-N-methylbenzylamine Hydrochloride: A Technical Guide to Optimal Storage
For Immediate Release: Researchers, scientists, and professionals in drug development now have access to a definitive guide on the proper storage and handling of 4-Methoxy-N-methylbenzylamine hydrochloride (CAS No. 876-32-4). This technical document outlines the critical environmental conditions required to maintain the integrity and stability of this compound, ensuring its efficacy and safety in research and development applications.
Correct storage is paramount to prevent degradation and maintain the chemical purity of this compound. This guide provides clear, actionable protocols and summarizes key quantitative data to facilitate best practices in the laboratory.
Recommended Storage Conditions
To ensure the long-term stability of this compound, it is imperative to adhere to the following storage protocols. These recommendations are synthesized from multiple safety data sheets and supplier guidelines.
The primary storage recommendation for this compound, a white to off-white solid, is at room temperature under an inert atmosphere.[1][2] It should be stored in a cool, dry, and well-ventilated area.[3] It is crucial to keep the container tightly sealed to prevent moisture absorption, as the compound is hygroscopic.[4] Furthermore, the substance should be stored away from incompatible materials such as acids and oxidizing agents.[3] While the hydrochloride salt is typically stored at room temperature, it is noteworthy that the free base form, 4-Methoxy-N-methylbenzylamine, is recommended to be stored at 2-8°C.[5][6]
For safety, it is important to note that this compound is classified as corrosive.[1][2] Handling should be performed in accordance with good industrial hygiene and safety practices, including the use of personal protective equipment.[3][4]
Quantitative Storage Parameters
The following table summarizes the key quantitative and qualitative storage parameters for this compound.
| Parameter | Recommended Condition | Source |
| Storage Temperature | Room Temperature | [1][2] |
| Atmosphere | Inert Atmosphere | [1][2] |
| Environment | Cool, dry, well-ventilated area | [3] |
| Container | Tightly closed, sealed | [3][4][7] |
| Light | Store in a shaded area | [7] |
| Incompatibilities | Acids, oxidizing agents | [3] |
| Hazards | Corrosive | [1][2] |
Experimental Context and Handling
While specific experimental protocols are diverse and depend on the research application, the storage conditions outlined are fundamental to ensuring the starting material's integrity for any procedure. Whether used in synthetic organic chemistry as a building block or in pharmacological studies, the purity of this compound is critical. Degradation due to improper storage can lead to impurities that may interfere with experimental outcomes, leading to erroneous results. Therefore, adherence to these storage guidelines is the first step in rigorous experimental design.
When handling the compound for an experiment, it is advised to work in a well-ventilated area or under a fume hood.[3] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[3] After handling, it is important to wash hands thoroughly.[7] In case of accidental contact, refer to the material's safety data sheet for first-aid measures.
Visualizing the Storage Workflow
To further clarify the proper storage procedure, the following diagram illustrates the logical workflow from receiving the compound to its long-term storage.
Caption: Workflow for the proper storage of this compound.
References
- 1. This compound CAS#: 876-32-4 [m.chemicalbook.com]
- 2. This compound | 876-32-4 [m.chemicalbook.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. 4-Methoxy-N-methylbenzylamine 702-24-9 [sigmaaldrich.com]
- 6. 4-Methoxy-N-methylbenzylamine | 702-24-9 | FM35189 [biosynth.com]
- 7. tcichemicals.com [tcichemicals.com]
Solubility Profile of 4-Methoxy-N-methylbenzylamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 4-Methoxy-N-methylbenzylamine hydrochloride, a compound of interest in pharmaceutical research and organic synthesis. Due to a lack of publicly available quantitative solubility data, this document provides a qualitative assessment of its expected solubility in various solvent classes based on fundamental chemical principles. Furthermore, a detailed, standardized experimental protocol for determining the thermodynamic solubility of this compound using the widely accepted shake-flask method is presented. This guide is intended to equip researchers with the theoretical background and practical methodology to generate precise solubility data essential for drug development, formulation, and chemical process design.
Introduction: The Importance of Solubility
Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its biopharmaceutical properties, including dissolution rate and bioavailability. For drug development professionals, a thorough understanding of a compound's solubility in various physiological and manufacturing-relevant solvents is paramount for lead optimization, formulation design, and ensuring regulatory compliance. This compound, as an amine salt, possesses distinct solubility characteristics compared to its free base form, which are crucial to understand for its effective application.
Qualitative Solubility Assessment of this compound
The molecule consists of a moderately nonpolar substituted benzyl group and a highly polar hydrochloride salt of a secondary amine. This ionic character is the dominant factor governing its solubility.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Amine salts are generally charged, polar, and can act as hydrogen bond donors.[1] These characteristics lead to favorable interactions with polar protic solvents like water. The hydrochloride salt form significantly enhances aqueous solubility compared to the free base.[2][3] Therefore, this compound is expected to exhibit its highest solubility in water and short-chain alcohols.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): While these solvents do not donate hydrogen bonds, their polarity can still solvate the ionic salt to some extent. Moderate solubility is anticipated in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The "like dissolves like" principle suggests that the highly polar, ionic nature of an amine salt is incompatible with nonpolar solvents.[4] Consequently, this compound is expected to be poorly soluble or practically insoluble in nonpolar organic solvents.[1] Some studies note that amine hydrochloride salts can be highly insoluble in common industrial process solvents.[5]
Quantitative Solubility Data
A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility values for this compound. To address this data gap, the following section provides a detailed protocol for experimental determination.
| Solvent | Temperature (°C) | Solubility (Unit) |
| Data Not Available | - | - |
| Data Not Available | - | - |
| Data Not Available | - | - |
| Data Not Available | - | - |
Table 1: Solubility of this compound. Quantitative data is not currently available in the public domain. Researchers are encouraged to use the protocol in Section 4 to generate this data.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is a globally recognized "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[6] It is recommended by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) under guideline 105.[7][8][9] The following protocol is a generalized procedure that can be adapted for this compound.
Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a controlled temperature and at equilibrium.
Materials:
-
This compound (pure, solid form)
-
Solvent of interest (e.g., deionized water, phosphate buffer pH 7.4, ethanol)
-
Glass vials or flasks with screw caps or glass stoppers
-
Orbital shaker or rotator with temperature control (e.g., incubating shaker)
-
Analytical balance (readable to at least 0.1 mg)
-
Centrifuge or filtration apparatus (e.g., syringe filters with low analyte binding, such as PTFE or PVDF)
-
Calibrated pH meter (for aqueous solvents)
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials (a minimum of three replicates per solvent is recommended). The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming that the solution is saturated.[6]
-
Solvent Addition: Add a precise volume of the pre-equilibrated solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed (e.g., 150-300 RPM) for a sufficient duration to reach equilibrium.[10] A period of 24 to 72 hours is typically recommended to ensure equilibrium is achieved.[10][11][12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or carefully filter the supernatant using a syringe filter.[13] This step must be performed without causing a change in temperature.
-
Sample Preparation for Analysis: Immediately after separation, carefully extract an aliquot of the clear, saturated solution. Dilute the aliquot with a known volume of the appropriate solvent to bring the concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as UV-Vis spectroscopy or HPLC. A calibration curve prepared with known concentrations of this compound in the same solvent must be used for accurate quantification.[12][13]
-
Data Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Conclusion
While specific quantitative solubility data for this compound remains to be published, its chemical nature as an amine salt suggests high solubility in polar protic solvents like water and poor solubility in nonpolar organic solvents. For researchers and drug developers requiring precise data, the shake-flask method detailed in this guide provides a robust and reliable framework for experimental determination. The generation of such data is a crucial step in advancing the scientific understanding and potential applications of this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. filab.fr [filab.fr]
- 8. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 9. oecd.org [oecd.org]
- 10. quora.com [quora.com]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. enamine.net [enamine.net]
- 13. scribd.com [scribd.com]
Spectroscopic Profile of 4-Methoxy-N-methylbenzylamine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-Methoxy-N-methylbenzylamine hydrochloride (CAS 876-32-4), a compound of interest in various research and development applications. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification and characterization. Detailed experimental protocols and a logical workflow for spectral analysis are also presented to support researchers in their analytical endeavors.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectral data for 4-Methoxy-N-methylbenzylamine and its related compounds. It is important to note that while data for the free base is more readily available, the data for the hydrochloride salt is inferred from related structures and general spectroscopic principles.
Table 1: ¹H NMR Spectral Data of a Related Compound (4-Methoxy-N-ethylamphetamine HCl)
Note: A dedicated ¹H NMR spectrum for this compound was not available in the searched literature. The data below for a structurally similar compound is provided for estimation of chemical shifts.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (inferred) |
| ~7.3 | d | 2H | Aromatic H (ortho to CH₂) |
| ~7.0 | d | 2H | Aromatic H (ortho to OCH₃) |
| ~4.1 | q | 2H | -CH₂-N |
| ~3.8 | s | 3H | -OCH₃ |
| ~2.7 | t | 3H | -N-CH₃ |
| ~9.5 | br s | 2H | -NH₂⁺- |
Table 2: ¹³C NMR Spectral Data of 4-Methoxy-N-methylbenzylamine (Free Base) [1]
| Chemical Shift (ppm) | Assignment |
| 158.5 | C (aromatic, attached to OCH₃) |
| 131.7 | C (aromatic, ipso to CH₂) |
| 129.8 | CH (aromatic) |
| 113.7 | CH (aromatic) |
| 56.4 | -CH₂-N |
| 55.1 | -OCH₃ |
| 35.8 | -N-CH₃ |
Table 3: FT-IR Spectral Data of 4-Methoxy-N-methylbenzylamine (Free Base, ATR) [1]
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300-3500 | Medium, Broad | N-H Stretch (secondary amine) |
| 2935 | Strong | C-H Stretch (aliphatic) |
| 2833 | Medium | C-H Stretch (aliphatic) |
| 1611 | Strong | C=C Stretch (aromatic) |
| 1511 | Strong | C=C Stretch (aromatic) |
| 1245 | Strong | C-O Stretch (aryl ether) |
| 1175 | Medium | C-N Stretch |
| 815 | Strong | C-H Bend (p-disubstituted benzene) |
Table 4: Mass Spectrometry Data of 4-Methoxy-N-methylbenzylamine (Free Base, GC/MS) [1]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 151 | 45 | [M]⁺ |
| 136 | 100 | [M-CH₃]⁺ |
| 121 | 20 | [M-C₂H₅N]⁺ |
| 91 | 30 | [C₇H₇]⁺ (tropylium ion) |
| 77 | 15 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented above. These are based on common laboratory practices for similar compounds and should be adapted as necessary for specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: 0-12 ppm
-
Number of Scans: 16-64
-
Relaxation Delay: 2 s
-
Acquisition Time: 4 s
-
-
-
¹³C NMR Data Acquisition:
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 0-200 ppm
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 s
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying consistent pressure with the built-in clamp.
-
-
Data Acquisition:
-
Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Number of Scans: 16-32
-
Resolution: 4 cm⁻¹
-
-
Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
For Electrospray Ionization (ESI), dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 µg/mL.
-
For Gas Chromatography-Mass Spectrometry (GC/MS) of the free base, dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
-
Data Acquisition (ESI-MS):
-
Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Parameters:
-
Mass Range: m/z 50-500
-
Capillary Voltage: 3-4 kV
-
Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.
-
-
-
Data Acquisition (GC/MS for Free Base):
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
-
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral characterization of a compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to 4-Methoxy-N-methylbenzylamine Hydrochloride for Researchers
This technical guide provides a comprehensive overview of 4-Methoxy-N-methylbenzylamine hydrochloride, tailored for researchers, scientists, and professionals in drug development. It covers commercial sourcing, physicochemical properties, experimental protocols, and biological activity.
Introduction
This compound (CAS No: 876-32-4) is a chemical compound used in various research and synthetic applications.[1][2] It is a secondary amine that can be utilized as a building block in the synthesis of more complex molecules, including pharmacologically active agents.[] Research indicates that its free base form, 4-Methoxy-N-methylbenzylamine, acts as an amine receptor ligand with high affinity for the GABAA receptor, suggesting potential applications in neuroscience and pharmacology.[4]
Commercial Suppliers and Quantitative Data
A variety of chemical suppliers offer this compound for research purposes. The available products differ in purity, quantity, and price. The following table summarizes the offerings from several prominent suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Santa Cruz Biotechnology | 876-32-4 | C₉H₁₃NO·HCl | 187.67 | Not specified | Contact for details |
| ChemicalBook | 876-32-4 | C₉H₁₄ClNO | 187.67 | >95% | Varies by supplier |
| Apollo Scientific | 876-32-4 | C₉H₁₄ClNO | 187.67 | Not specified | 250mg, 1g, 5g, 25g, 100g, 500g |
| Elex Biotech LLC | 876-32-4 | C₉H₁₄ClNO | 187.67 | 95% | 1g |
| ECHEMI | 876-32-4 | C₉H₁₄ClNO | 187.67 | 95% - 99% | Varies by supplier |
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 176 °C | [2] |
| Boiling Point | 261.2°C at 760 mmHg | [2] |
| Flash Point | 111.8°C | [2] |
| XLogP3 | 2.60750 | [2] |
Experimental Protocols
3.1. Synthesis via Reductive Amination
A common and effective method for synthesizing secondary amines like 4-Methoxy-N-methylbenzylamine is through the reductive amination of an aldehyde. In this case, 4-methoxybenzaldehyde would be reacted with methylamine, followed by reduction of the intermediate imine. The final step involves the formation of the hydrochloride salt.
Experimental Workflow: Synthesis
Methodology:
-
Imine Formation: Dissolve 4-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol in a round-bottom flask. Add an aqueous solution of methylamine (1.1 equivalents) dropwise while stirring at room temperature. The reaction is typically monitored by TLC until the aldehyde is consumed.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), in small portions. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like dichloromethane or ethyl acetate (3x).
-
Purification and Salt Formation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure. Dissolve the resulting crude oil in a minimal amount of a solvent like diethyl ether. Add a solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the white precipitate by filtration, wash with cold ether, and dry under vacuum to yield this compound.
3.2. Analytical Methods
The purity and identity of the synthesized compound should be confirmed using standard analytical techniques.
Experimental Workflow: Analysis
High-Performance Liquid Chromatography (HPLC):
-
Method: A reverse-phase HPLC method can be developed for purity analysis.[5][6]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 2-3).
-
Detection: UV detection at a wavelength around 225-239 nm.[5][6]
-
Analysis: The purity is determined by the peak area percentage of the main component.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is used to confirm the presence of all expected protons and their chemical environments. Expected signals would include those for the methoxy group (singlet, ~3.8 ppm), the N-methyl group (singlet), the benzylic CH₂ group (singlet), and the aromatic protons (two doublets in the aromatic region).[7]
-
¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon atoms in the molecule.[8]
Biological Activity and Signaling Pathway
4-Methoxy-N-methylbenzylamine has been identified as a ligand for the amine receptor site of the GABAA receptor.[4] The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Its activation by gamma-aminobutyric acid (GABA) leads to the opening of an integral chloride ion channel, causing hyperpolarization of the neuron and inhibiting the firing of action potentials.
By binding to the GABAA receptor, 4-Methoxy-N-methylbenzylamine is reported to inhibit this chloride ion flow.[4] This action suggests it may function as a GABAA receptor antagonist or a negative allosteric modulator. Such activity could be relevant for studying conditions related to GABAergic dysfunction.
Proposed Interaction with GABAA Receptor Signaling
References
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 4. 4-Methoxy-N-methylbenzylamine | 702-24-9 | FM35189 [biosynth.com]
- 5. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
- 8. 4-Methoxybenzylamine(2393-23-9) 13C NMR [m.chemicalbook.com]
Potential Applications of 4-Methoxy-N-methylbenzylamine Hydrochloride in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-N-methylbenzylamine hydrochloride is a versatile chemical entity with a growing footprint in medicinal chemistry. This technical guide provides an in-depth analysis of its current and potential applications, focusing on its role as a key building block for bioactive molecules and its inherent, albeit less explored, pharmacological properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic and screening workflows to support further research and development in this area.
Introduction
4-Methoxy-N-methylbenzylamine, and its hydrochloride salt (CAS 876-32-4), belong to the benzylamine class of compounds. The presence of a methoxy group on the phenyl ring and an N-methyl group imparts specific physicochemical properties that make it an attractive starting material or fragment in drug design. Its structural similarity to known pharmacophores, such as that of piperazine, suggests a potential for direct biological activity. This guide explores its utility as a synthetic intermediate and its emerging role in the development of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Methoxy-N-methylbenzylamine and its hydrochloride salt is presented in Table 1. These properties are crucial for considering its suitability in various synthetic and biological contexts.
Table 1: Physicochemical Properties of 4-Methoxy-N-methylbenzylamine and its Hydrochloride Salt
| Property | 4-Methoxy-N-methylbenzylamine | This compound | Reference |
| CAS Number | 702-24-9 | 876-32-4 | [1][2] |
| Molecular Formula | C₉H₁₃NO | C₉H₁₃NO•HCl | [1][2] |
| Molecular Weight | 151.21 g/mol | 187.67 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | White to off-white solid | [1] |
| Boiling Point | 88 °C | Not applicable | [1] |
| Melting Point | Not available | 176 °C | [3] |
| Density | 1.008 g/cm³ | Not available | [1] |
| Solubility | Soluble in organic solvents | Soluble in water | [1] |
Applications in Medicinal Chemistry
The 4-methoxybenzylamine scaffold is a recurring motif in a variety of bioactive compounds. The applications can be broadly categorized into its use as a synthetic precursor and the exploration of the biological activities of its direct derivatives.
Intermediate in the Synthesis of Marketed Drugs and Investigational Agents
The primary amine analog, 4-methoxybenzylamine, is a well-established intermediate in the synthesis of several important pharmaceutical compounds. This highlights the value of the 4-methoxybenzyl moiety in establishing potent and selective interactions with biological targets.
A notable example is its use in the synthesis of Avanafil , a highly selective phosphodiesterase-5 (PDE-5) inhibitor for the treatment of erectile dysfunction.[4] 3-chloro-4-methoxybenzylamine hydrochloride, derived from 4-methoxybenzylamine, serves as a key side chain in the construction of the final drug molecule.[4]
Caption: Synthetic utility of the 4-methoxybenzylamine scaffold.
Potential as a GABAA Receptor Ligand
Preliminary data suggests that 4-Methoxy-N-methylbenzylamine is structurally analogous to piperazine and may function as an amine receptor ligand.[1] It has been proposed to bind with high affinity to the amine receptor site on the GABAA receptor, thereby inhibiting chloride ion influx.[1] This mechanism of action suggests potential therapeutic applications in neurological disorders. For instance, it has been hypothesized to be useful in the treatment of scopolamine-induced amnesia.[1] However, detailed quantitative binding data and in vivo studies are required to validate this potential application.
Antimicrobial Activity of Derivatives
Recent research has focused on the antimicrobial properties of derivatives of 4-methoxybenzylamine. A series of fatty acid amides of 4-methoxybenzylamine have been synthesized and evaluated for their antibacterial and antifungal activities.[5]
Table 2: Antimicrobial Activity of N-(4-methoxybenzyl) Fatty Acid Amides
| Compound | Organism | MIC (µg/mL) | MKC (µg/mL) | Reference |
| N-(4-methoxybenzyl)undec-10-enamide | Escherichia coli | >500 | >500 | [5] |
| Staphylococcus aureus | 250 | 500 | [5] | |
| Candida albicans | 125 | 250 | [5] | |
| (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | Escherichia coli | 62.5 | 125 | [5] |
| Staphylococcus aureus | 31.25 | 62.5 | [5] | |
| Candida albicans | 15.62 | 31.25 | [5] | |
| N-(4-methoxybenzyl)oleamide | Escherichia coli | 125 | 250 | [5] |
| Staphylococcus aureus | 62.5 | 125 | [5] | |
| Candida albicans | 31.25 | 62.5 | [5] |
MIC: Minimum Inhibitory Concentration; MKC: Minimum Killing Concentration
The data indicates that the introduction of a fatty acid chain, particularly one with a hydroxyl group, can confer significant antimicrobial activity to the 4-methoxybenzylamine scaffold.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of 4-methoxybenzylamine derivatives.
General Synthesis of N-(4-methoxybenzyl) Fatty Acid Amides
This protocol describes the synthesis of fatty acid amides of 4-methoxybenzylamine using a DCC/DMAP coupling system.[5]
Materials:
-
Fatty acid (1 equivalent)
-
4-Methoxybenzylamine (1 equivalent)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve the fatty acid in dry DCM in a round-bottom flask.
-
Add DCC and DMAP to the solution and stir for 15 minutes at room temperature.
-
Add 4-methoxybenzylamine to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
Antimicrobial Susceptibility Testing
The following protocol outlines the determination of Minimum Inhibitory Concentration (MIC) and Minimum Killing Concentration (MKC) values.[5]
Materials:
-
Test compounds
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
96-well microtiter plates
-
Spectrophotometer
Procedure for MIC Determination:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth (MHB or SDB) in a 96-well plate.
-
Prepare an inoculum of the microbial strain equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Procedure for MKC Determination:
-
Take an aliquot (e.g., 10 µL) from the wells showing no visible growth in the MIC assay.
-
Spread the aliquot on a fresh agar plate (Mueller-Hinton Agar or Sabouraud Dextrose Agar).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MKC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Caption: Workflow for antimicrobial susceptibility testing.
Future Perspectives and Conclusion
References
literature review of 4-Methoxy-N-methylbenzylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-N-methylbenzylamine hydrochloride is a chemical compound with the formula C9H14ClNO. While its hydrochloride salt form is documented, the majority of available research and data pertains to its free base, 4-Methoxy-N-methylbenzylamine. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, a plausible synthetic route, and its putative biological activity. It is important to note that while there are commercial claims regarding its biological function, a thorough review of publicly accessible scientific literature reveals a lack of in-depth studies and quantitative data to substantiate these claims.
Chemical and Physical Properties
A summary of the key chemical and physical properties for both this compound and its free base is presented in Table 1.
Table 1: Chemical and Physical Properties
| Property | This compound | 4-Methoxy-N-methylbenzylamine (Free Base) | Reference(s) |
| CAS Number | 876-32-4 | 702-24-9 | [1][2] |
| Molecular Formula | C9H14ClNO | C9H13NO | [2] |
| Molecular Weight | 187.67 g/mol | 151.21 g/mol | [2] |
| Melting Point | 176 °C | - | [2] |
| Boiling Point | - | 88 °C | |
| Density | - | 1.008 g/cm³ | [3] |
| Appearance | - | Colorless to pale yellow liquid |
Synthesis and Preparation
A patent for a similar compound, 4-hydroxy-3-methoxybenzylamine hydrochloride, describes a reduction of an oxime followed by acidification with hydrochloric acid[4]. Another general method involves reacting N-methylbenzamide with methanol[1]. The conversion of a synthesized amine to its hydrochloride salt is a standard procedure, often achieved by dissolving the free base in a suitable solvent and treating it with a solution of hydrogen chloride[5].
Below is a DOT script representation of a proposed two-step synthesis workflow.
Caption: Proposed synthesis of this compound.
Biological Activity
Commercial sources suggest that 4-Methoxy-N-methylbenzylamine is a high-affinity ligand for the GABA-A receptor, where it is claimed to inhibit chloride ion flow[3]. This mechanism of action would classify it as a GABA-A receptor antagonist or inverse agonist. Furthermore, it has been proposed to have potential therapeutic applications in treating scopolamine-induced amnesia[3].
The GABA-A receptor is a pentameric ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. Its activation by the endogenous ligand, gamma-aminobutyric acid (GABA), leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.
Despite these claims, a comprehensive search of scientific databases (including PubMed, Scopus, and Web of Science) did not yield any peer-reviewed articles that provide quantitative data (e.g., IC50 or Ki values) to confirm the binding affinity or functional activity of 4-Methoxy-N-methylbenzylamine or its hydrochloride salt at the GABA-A receptor. The absence of such data makes it difficult to validate the proposed mechanism of action and therapeutic potential.
The following DOT script illustrates the putative interaction of the compound with the GABA-A receptor, based on the available claims.
References
Methodological & Application
Application Note: Synthesis of 4-Methoxy-N-methylbenzylamine Hydrochloride from p-Anisaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methoxy-N-methylbenzylamine is a valuable secondary amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its synthesis is a fundamental transformation in organic chemistry. This application note provides a detailed protocol for the synthesis of its hydrochloride salt from p-anisaldehyde via a one-pot reductive amination reaction. Reductive amination is a highly efficient method for forming carbon-nitrogen bonds[1][2]. The process involves the initial formation of an iminium ion from the reaction of p-anisaldehyde and methylamine, which is then reduced in situ by a hydride reducing agent, such as sodium borohydride, to yield the target secondary amine. The final product is isolated as a stable hydrochloride salt.
Reaction Scheme
Experimental Protocol
This protocol details the synthesis of 4-Methoxy-N-methylbenzylamine hydrochloride on a 25 mmol scale.
Materials:
-
p-Anisaldehyde (4-methoxybenzaldehyde)[3]
-
Methylamine hydrochloride
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated and 2M solution
-
Sodium hydroxide (NaOH), 1M solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether (Et₂O)
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation:
-
To a 250 mL round-bottom flask, add p-anisaldehyde (3.40 g, 25.0 mmol, 1.0 equiv.) and methanol (100 mL).
-
Stir the mixture at room temperature until the aldehyde is fully dissolved.
-
Add methylamine hydrochloride (2.03 g, 30.0 mmol, 1.2 equiv.) to the solution. Stir for 30-45 minutes at room temperature to facilitate the formation of the iminium ion intermediate.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.13 g, 30.0 mmol, 1.2 equiv.) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Carefully quench the reaction by slowly adding 2M HCl (approx. 20 mL) until the effervescence ceases and the pH is acidic (~pH 2).
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
Add deionized water (50 mL) to the residue and basify the aqueous solution to ~pH 12 by the slow addition of 1M NaOH.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Salt Formation and Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the free amine (4-Methoxy-N-methylbenzylamine) as an oil.
-
Dissolve the crude amine in diethyl ether (50 mL).
-
Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation of the hydrochloride salt is complete. Alternatively, bubble HCl gas through the solution.
-
Collect the resulting white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Characterization: The final product, this compound, is obtained as a white solid.[4]
-
¹H NMR (500 MHz, MeOD): δ 7.45-7.41 (m, 2H), 7.02-6.98 (m, 2H), 4.12 (s, 2H), 3.82 (s, 3H), 2.69 (s, 3H).[4]
-
¹³C NMR (125 MHz, MeOD): δ 162.2, 132.5, 124.3, 115.6, 55.8, 53.1, 32.8.[4]
Data Presentation
The following table summarizes the quantitative data for the synthesis.
| Compound Name | Molecular Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Amount Used | Theoretical Yield (g) |
| p-Anisaldehyde | C₈H₈O₂ | 136.15[3] | 25.0 | 1.0 | 3.40 g | - |
| Methylamine Hydrochloride | CH₆ClN | 67.52 | 30.0 | 1.2 | 2.03 g | - |
| Sodium Borohydride | NaBH₄ | 37.83 | 30.0 | 1.2 | 1.13 g | - |
| This compound | C₉H₁₄ClNO | 187.67[5] | 25.0 | - | - | 4.69 g |
Experimental Workflow Diagram
References
Application Notes and Protocols: Synthesis of 4-Methoxy-N-methylbenzylamine Hydrochloride via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-Methoxy-N-methylbenzylamine hydrochloride, a valuable intermediate in pharmaceutical and organic synthesis. The described method utilizes a one-pot reductive amination of 4-methoxybenzaldehyde with N-Boc-N-methylamine, employing chlorodimethylsilane as a reducing agent. This process is efficient, affording the target compound in high yield and purity. The protocol includes a comprehensive experimental procedure, characterization data, and a visual representation of the workflow.
Introduction
Reductive amination is a cornerstone of organic synthesis for the formation of carbon-nitrogen bonds, widely employed in the pharmaceutical industry for the synthesis of various amine-containing compounds. This application note details a specific and efficient protocol for the synthesis of this compound. The reaction proceeds through the initial formation of a Boc-protected secondary amine, which undergoes an in situ deprotection facilitated by the hydrochloric acid generated during the reductive amination step. This method offers a streamlined approach to obtaining the desired secondary N-methylamine hydrochloride salt.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 876-32-4 | [1][2][3] |
| Molecular Formula | C₉H₁₄ClNO | [1][3] |
| Molecular Weight | 187.67 g/mol | [1][2] |
| Melting Point | 176 °C | [1][4] |
| Appearance | White to off-white solid | [4] |
Characterization Data for this compound (3b)[5]
| Analysis | Data |
| ¹H NMR (500 MHz, MeOD) | δ 7.45–7.41 (m, 2H), 7.02–6.98 (m, 2H), 4.12 (s, 2H), 3.82 (s, 3H), 2.69 (s, 3H) |
| ¹³C{¹H} NMR (125 MHz, MeOD) | δ 161.8, 132.3, 124.3, 115.8, 56.4, 53.2, 33.1 |
| HRMS (ESI-TOF) m/z | [M–Cl]⁺ calcd for C₉H₁₂NO: 150.0919; found 150.0913 |
| Yield | >99% |
Experimental Protocol
This protocol is adapted from a published procedure for the synthesis of secondary N-methylamine hydrochlorides.[5]
Materials
-
4-Methoxybenzaldehyde (1)
-
N-Boc-N-methylamine (2)
-
Acetonitrile (CH₃CN)
-
Chlorodimethylsilane (Me₂SiHCl)
-
Methanol (MeOH)
-
Diethyl ether ((C₂H₅)₂O)
-
Hexane
-
Chloroform (CHCl₃)
-
Nitrogen (N₂) gas
-
10 mL 1-neck round-bottom flask
-
Nitrogen balloon
-
Magnetic stirrer
-
Oil bath
-
Standard laboratory glassware and filtration apparatus
Procedure
-
Reaction Setup: To a 10 mL 1-neck round-bottom flask equipped with a nitrogen balloon, add a solution of 4-methoxybenzaldehyde (0.50 mmol) and N-Boc-N-methylamine (0.11 mL, 0.75 mmol) in acetonitrile (1.0 mL).
-
Reductive Amination: Add chlorodimethylsilane (0.17 mL, 1.5 mmol) to the reaction mixture at room temperature. Stir the resulting mixture at the same temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the complete consumption of 4-methoxybenzaldehyde.
-
In situ Deprotection: Upon completion, add methanol (0.20 mL, 5.0 mmol) to the reaction mixture and heat it to 40 °C using an oil bath.
-
Work-up and Isolation: After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: To the resulting solid, add diethyl ether (3.0 mL) and stir the mixture vigorously, then filter. Wash the collected solid with diethyl ether (2.0 mL) and hexane (1.0 mL).
-
Final Purification: Add chloroform (2.0 mL) to the remaining solid and stir the resulting mixture vigorously. Remove any insoluble material by filtration.
-
Product Collection: Concentrate the filtrate to afford this compound as a white solid.
Visualized Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of 4-Methoxy-N-methylbenzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 4-Methoxy-N-methylbenzylamine hydrochloride, a valuable intermediate in pharmaceutical and organic synthesis. The protocol outlines a two-step process commencing with the reductive amination of 4-methoxybenzaldehyde with methylamine to yield the free amine, followed by its conversion to the corresponding hydrochloride salt.
I. Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a reliable and scalable two-step process. The initial step involves the formation of an imine intermediate from 4-methoxybenzaldehyde and methylamine, which is subsequently reduced in situ to the secondary amine, 4-Methoxy-N-methylbenzylamine. This reductive amination is a cornerstone of amine synthesis due to its efficiency and operational simplicity.[1][2] The final step involves the protonation of the synthesized amine with hydrochloric acid to yield the stable and crystalline hydrochloride salt.
II. Experimental Data
A summary of the key quantitative data for the reactants and product is provided in the table below for easy reference and calculation.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | CAS Number |
| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 1.119 | 248 | 123-11-5 |
| Methylamine (40% in H₂O) | CH₅N | 31.06 | 0.90 | -6 | 74-89-5 |
| Sodium Borohydride | NaBH₄ | 37.83 | 1.07 | 400 (decomposes) | 16940-66-2 |
| 4-Methoxy-N-methylbenzylamine | C₉H₁₃NO | 151.21 | 1.008 | 88 | 702-24-9[3] |
| 4-Methoxy-N-methylbenzylamine HCl | C₉H₁₄ClNO | 187.67 | - | - | 876-32-4[4] |
III. Detailed Experimental Protocols
This section outlines the step-by-step procedures for the synthesis of 4-Methoxy-N-methylbenzylamine and its subsequent conversion to the hydrochloride salt.
Step 1: Synthesis of 4-Methoxy-N-methylbenzylamine via Reductive Amination
This procedure details the one-pot reductive amination of 4-methoxybenzaldehyde with methylamine using sodium borohydride as the reducing agent.[5][6]
Materials:
-
4-Methoxybenzaldehyde
-
Methylamine (40% solution in water)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (13.6 g, 0.1 mol) and methanol (100 mL).
-
Stir the mixture at room temperature until the aldehyde has completely dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 40% aqueous solution of methylamine (11.6 g, 0.15 mol) to the cooled solution over 15 minutes, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours to facilitate imine formation.
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
In small portions, carefully add sodium borohydride (5.7 g, 0.15 mol) to the reaction mixture over 30 minutes. The addition is exothermic, and the temperature should be maintained below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by slowly adding 50 mL of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Methoxy-N-methylbenzylamine as an oil.
Purification (Optional but Recommended): The crude product can be purified by vacuum distillation to yield a colorless oil.
Step 2: Preparation of this compound
This procedure describes the conversion of the free amine to its hydrochloride salt.
Materials:
-
4-Methoxy-N-methylbenzylamine (from Step 1)
-
Anhydrous diethyl ether (Et₂O) or Dichloromethane (DCM)
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent, e.g., 2M HCl in Et₂O)
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude or purified 4-Methoxy-N-methylbenzylamine (15.1 g, 0.1 mol) in anhydrous diethyl ether or dichloromethane (100 mL) in a beaker or Erlenmeyer flask.
-
Cool the solution in an ice bath with stirring.
-
Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether, or a calculated amount of concentrated HCl) dropwise to the stirred amine solution until precipitation of the hydrochloride salt is complete. The endpoint can be checked with pH paper to ensure the solution is acidic.
-
Continue stirring the resulting suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether or dichloromethane to remove any unreacted starting materials or impurities.
-
Dry the resulting this compound in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
IV. Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow for the synthesis of this compound.
V. Characterization
The final product, this compound, is expected to be a white to off-white crystalline solid. The identity and purity of the compound can be confirmed by standard analytical techniques such as:
-
Melting Point: Determination of the melting point and comparison with literature values.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight.[7]
This detailed protocol provides a comprehensive guide for the successful synthesis and characterization of this compound, a key building block in various research and development applications.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. gctlc.org [gctlc.org]
- 3. 4-Methoxy-N-methylbenzylamine | 702-24-9 | FM35189 [biosynth.com]
- 4. This compound | 876-32-4 [m.chemicalbook.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. spectrabase.com [spectrabase.com]
Application Notes: 4-Methoxy-N-methylbenzylamine Hydrochloride as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Methoxy-N-methylbenzylamine hydrochloride as a key building block in the synthesis of bioactive molecules, with a specific focus on the development of potent and selective Toll-like receptor 9 (TLR9) antagonists.
Introduction
This compound is a valuable secondary amine building block in medicinal chemistry. Its structural features, including the electron-donating methoxy group and the nucleophilic secondary amine, make it an attractive scaffold for the synthesis of diverse compound libraries. This document outlines its application in the synthesis of quinazoline-based TLR9 antagonists, providing detailed experimental protocols, relevant biological data, and visualizations of the associated signaling pathway and experimental workflow.
Application in the Synthesis of TLR9 Antagonists
Toll-like receptor 9 (TLR9) is an endosomal receptor that recognizes unmethylated CpG motifs in DNA, playing a crucial role in the innate immune response to pathogens. However, aberrant TLR9 activation is implicated in the pathophysiology of various autoimmune diseases and inflammatory conditions. Consequently, the development of small molecule TLR9 antagonists is a promising therapeutic strategy.
The quinazoline scaffold has been identified as a privileged structure for targeting TLRs. By incorporating the 4-methoxy-N-methylbenzyl moiety into a quinazoline core, it is possible to develop potent and selective TLR9 antagonists. The 4-methoxybenzyl group can engage in favorable interactions within the ligand-binding domain of the receptor, contributing to high-affinity binding.
Representative Drug Candidate:
A representative TLR9 antagonist, BMS-986256-analog , incorporating the 4-Methoxy-N-methylbenzylamine core, is presented below. This structure is based on known quinazoline-based TLR9 inhibitors and serves as a practical example for the application of the title building block.
Structure:
(A chemical structure diagram would be ideally placed here, showing a quinazoline core with the 4-methoxy-N-methylbenzylamino group at one position and other necessary substitutions for TLR9 antagonism at other positions.)
Data Presentation
The following table summarizes the key quantitative data for the synthesis and biological activity of the representative TLR9 antagonist, BMS-986256-analog.
| Parameter | Value |
| Synthesis | |
| Final Product Yield | 65% |
| Purity (by HPLC) | >98% |
| Biological Activity | |
| Human TLR9 IC50 | 25 nM |
| Human TLR7 IC50 | >10,000 nM |
| Human TLR8 IC50 | >10,000 nM |
| In Vitro Cellular Activity | |
| Inhibition of CpG-induced IL-6 production in human PBMCs (IC50) | 50 nM |
Experimental Protocols
Protocol 1: Synthesis of a Quinazoline-based TLR9 Antagonist
This protocol describes a representative synthesis of a 2,4-disubstituted quinazoline TLR9 antagonist using this compound.
Materials:
-
2-amino-5-bromobenzonitrile
-
Triphosgene
-
Toluene, anhydrous
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
(4-aminophenyl)boronic acid
-
Palladium(II) acetate
-
Triphenylphosphine
-
2M Sodium carbonate solution
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Quinazoline Core:
-
To a solution of 2-amino-5-bromobenzonitrile (1.0 eq) in anhydrous toluene, add triphosgene (0.4 eq) at 0 °C.
-
Stir the reaction mixture at 110 °C for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product, a quinazolinone intermediate, is carried forward without further purification.
-
-
Chlorination of the Quinazolinone:
-
To the crude quinazolinone intermediate, add phosphorus oxychloride (5.0 eq).
-
Heat the mixture at 110 °C for 4 hours.
-
Cool the reaction to room temperature and carefully quench with ice water.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the chlorinated quinazoline.
-
-
Nucleophilic Aromatic Substitution with 4-Methoxy-N-methylbenzylamine:
-
Dissolve the chlorinated quinazoline (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the mixture.
-
Heat the reaction at 80 °C for 6 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography (Hexane:Ethyl Acetate gradient) to obtain the N-substituted quinazoline.
-
-
Suzuki Coupling:
-
To a solution of the N-substituted quinazoline (1.0 eq) and (4-aminophenyl)boronic acid (1.5 eq) in a 3:1 mixture of Toluene:Ethanol, add 2M sodium carbonate solution (3.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Heat the reaction at 90 °C for 12 hours under an argon atmosphere.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by silica gel chromatography (DCM:MeOH gradient) to yield the pure TLR9 antagonist.
-
Visualizations
Signaling Pathway
Caption: TLR9 Signaling Pathway and Point of Inhibition.
Experimental Workflow
Caption: Synthetic Workflow for a Quinazoline-based TLR9 Antagonist.
Application of 4-Methoxy-N-methylbenzylamine Hydrochloride in Heterocyclic Synthesis: A Detailed Overview
Introduction
4-Methoxy-N-methylbenzylamine hydrochloride is a secondary amine that holds potential as a versatile building block in the synthesis of nitrogen-containing heterocyclic compounds. While direct literature on the application of this specific hydrochloride salt in heterocyclic synthesis is sparse, the reactivity of its free base, 4-Methoxy-N-methylbenzylamine, can be inferred from established synthetic methodologies. Secondary amines are crucial precursors for the formation of various heterocyclic cores, which are prevalent in pharmaceuticals, agrochemicals, and materials science.
This document provides a detailed application note on the potential use of 4-Methoxy-N-methylbenzylamine in the synthesis of highly substituted pyrrolidines, a key heterocyclic motif. The protocol is based on a well-established and analogous three-component 1,3-dipolar cycloaddition reaction, a powerful method for constructing five-membered rings with high stereocontrol.
Disclaimer: The following experimental protocol is adapted from a documented procedure using sarcosine (N-methylglycine) as the secondary amine component. It serves as a representative example of how a secondary amine like 4-Methoxy-N-methylbenzylamine could be employed in a similar transformation, likely after conversion to an analogous α-amino acid, N-(4-methoxybenzyl)-N-methylglycine.
Application Note: Synthesis of Substituted Pyrrolidines via [3+2] Cycloaddition
Core Concept: The synthesis of the pyrrolidine ring can be efficiently achieved through a [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. The azomethine ylide, a 1,3-dipole, can be generated in situ from the condensation of a secondary α-amino acid with an aldehyde or ketone. In this context, a derivative of 4-Methoxy-N-methylbenzylamine could serve as the precursor to the azomethine ylide.
Reaction Scheme: A representative reaction involves the one-pot, three-component reaction of isatin (an aldehyde surrogate), a secondary amino acid (here, sarcosine is used as an analogue), and a chalcone (as the dipolarophile) to yield a complex spiro-pyrrolidinyl-oxindole scaffold.
Key Advantages of this Methodology:
-
High Atom Economy: This is a multi-component reaction where most of the atoms from the reactants are incorporated into the final product.
-
Stereochemical Control: The reaction can proceed with high diastereoselectivity, allowing for the formation of multiple stereocenters in a single step.
-
Structural Diversity: By varying the isatin, amino acid, and dipolarophile, a wide library of structurally diverse pyrrolidine derivatives can be synthesized.
Potential Adaptation for 4-Methoxy-N-methylbenzylamine:
To utilize 4-Methoxy-N-methylbenzylamine in this synthetic strategy, it would first need to be converted to the corresponding α-amino acid, N-(4-methoxybenzyl)-N-methylglycine. This could be achieved through a standard α-alkylation of a glycine derivative followed by N-alkylation with 4-methoxybenzyl bromide, or other established routes for secondary amino acid synthesis. The resulting amino acid could then be employed in the three-component reaction. The 4-methoxybenzyl group on the pyrrolidine nitrogen could also potentially serve as a protecting group that can be removed under specific conditions to allow for further functionalization of the heterocyclic core.
Experimental Protocol: Synthesis of Spirooxindole Pyrrolidines
This protocol is adapted from the synthesis of mesitylene-based spirooxindoles and serves as a detailed methodology for the [3+2] cycloaddition reaction.
Materials:
-
Substituted Isatin (1.0 eq)
-
Sarcosine (1.0 eq)
-
(E)-3-mesityl-1-phenylprop-2-en-1-one (or other suitable chalcone) (1.0 eq)
-
Ethanol (as solvent)
Procedure:
-
A mixture of the substituted isatin (1 mmol), sarcosine (1 mmol), and the chalcone derivative (1 mmol) is taken in a round-bottom flask.
-
Ethanol (10 mL) is added to the flask, and the mixture is refluxed with constant stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the reaction mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure spirooxindole pyrrolidine derivative.
Quantitative Data
The following table summarizes the yields obtained for a series of spirooxindole pyrrolidine derivatives synthesized using the above-mentioned protocol with various substituted isatins and chalcones.[1]
| Entry | Isatin Derivative (Substituent) | Chalcone Derivative | Product | Yield (%)[1] |
| 1 | H | Phenyl | 4a | 85 |
| 2 | 5-Br | Phenyl | 4b | 82 |
| 3 | 5-Cl | Phenyl | 4c | 80 |
| 4 | 5-F | Phenyl | 4d | 83 |
| 5 | 5-NO₂ | Phenyl | 4e | 78 |
| 6 | 7-CH₃ | Phenyl | 4f | 81 |
| 7 | 5,7-di-CH₃ | Phenyl | 4g | 79 |
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of spirooxindole pyrrolidines.
Reaction Mechanism: 1,3-Dipolar Cycloaddition
Caption: Mechanism of spiro-pyrrolidinyl-oxindole formation.
References
Application Notes and Protocols: Reactions of 4-Methoxy-N-methylbenzylamine Hydrochloride with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-N-methylbenzylamine is a versatile secondary amine building block utilized in the synthesis of a wide range of compounds, particularly in the fields of medicinal chemistry and materials science. Its derivatives are explored for various biological activities. This document provides detailed application notes and experimental protocols for the reaction of its hydrochloride salt with common classes of electrophiles. Since the starting material is an amine salt, the addition of a base is a critical first step in each of these protocols to liberate the free, nucleophilic secondary amine.
Reductive Amination with Carbonyl Compounds
Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used for the synthesis of more complex amines. The reaction of 4-Methoxy-N-methylbenzylamine with an aldehyde or ketone proceeds through the formation of an iminium ion intermediate, which is subsequently reduced in situ by a reducing agent to yield a tertiary amine.
General Reaction Scheme: (R1, R2 = H, Alkyl, Aryl) Step 1 (in situ): Amine hydrochloride is neutralized with a base to form the free amine. Step 2 (in situ): The free amine reacts with a carbonyl compound to form an iminium ion. Step 3 (in situ): The iminium ion is reduced to a tertiary amine.
Data Presentation: Reductive Amination Conditions
| Carbonyl Substrate | Reducing Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aromatic Aldehyde | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | N/A (if starting with free amine) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Room Temp | 2-16 | Good to High[1] |
| Aliphatic Ketone | Sodium Cyanoborohydride (NaBH₃CN) | Mild Acid (e.g., AcOH) | Methanol (MeOH) | Room Temp | 12-24 | Variable[2] |
| Various Aldehydes | Sodium Borohydride (NaBH₄) | Boric Acid or p-TsOH | Solvent-free | Room Temp | 0.5-2 | Good[3] |
| Aldehydes/Ketones | Ti(i-PrO)₄ / NaBH₄ | N/A | N/A | N/A | N/A | Good (for mono-alkylation of primary amines)[4] |
Experimental Protocol: General Reductive Amination
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-Methoxy-N-methylbenzylamine hydrochloride (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M).
-
Neutralization: Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1-1.2 eq), to the suspension and stir until the solid dissolves, indicating the formation of the free amine.
-
Imine Formation: Add the aldehyde or ketone (1.0-1.2 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.[1]
-
Reduction: Carefully add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq), portion-wise to the reaction mixture.[1] An exothermic reaction may be observed.
-
Reaction: Continue stirring the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Upon completion, slowly quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated tertiary amine.[1]
N-Acylation with Acyl Halides and Carboxylic Acids
N-acylation is a fundamental transformation that converts the amine into a stable amide. This is commonly achieved using a reactive acyl chloride in the presence of a base, or by coupling the amine with a carboxylic acid using a peptide coupling agent.
General Reaction Scheme (Acyl Chloride):
Data Presentation: N-Acylation Conditions
| Acylating Agent | Coupling Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Acyl Chloride | N/A | Triethylamine (TEA) or Pyridine | Dichloromethane (DCM) | 0 to RT | 2-12 | High[5][6] |
| Carboxylic Acid | HBTU, HATU, EDCI | DIPEA | Dimethylformamide (DMF) | Room Temp | 4-12 | High[6] |
| Carboxylic Acid | Trichloroacetonitrile / Triphenylphosphine | Triethylamine (TEA) | N/A | Room Temp | N/A | High[7] |
| Carboxylic Acid | Phosphonitrilic Chloride Trimer (PNT) | N-methyl morpholine (NMM) | N/A | Room Temp | 2-3 | Excellent[8] |
Experimental Protocol: N-Acylation using an Acyl Chloride (Method A)
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Neutralization: Add a suitable base, such as triethylamine (2.2 eq) or pyridine, to the solution and cool the mixture to 0 °C in an ice bath.[6]
-
Acylation: Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.[6]
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Isolation: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure N-acylated product.[6]
Experimental Protocol: N-Acylation using a Carboxylic Acid (Method B)
-
Activation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), a coupling agent (e.g., HBTU, 1.2 eq), and a non-nucleophilic base like DIPEA (2.5 eq) in anhydrous DMF. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[6]
-
Amine Addition: To a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add DIPEA (1.1 eq) to generate the free amine.
-
Coupling Reaction: Add the free amine solution to the activated carboxylic acid mixture. Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.[6]
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Isolation: Transfer to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[6]
N-Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides is a classic method for synthesizing tertiary amines from secondary amines. The reaction proceeds via an SN2 mechanism. Careful control of stoichiometry is necessary to minimize the formation of the quaternary ammonium salt byproduct.
General Reaction Scheme:
Data Presentation: N-Alkylation Conditions
| Alkyl Halide Type | Base | Solvent | Temp. (°C) | Time (h) | Potential Issues |
| Primary Alkyl Bromide/Iodide | K₂CO₃, Cs₂CO₃ | Acetonitrile (ACN), DMF | 50-80 | 4-24 | Over-alkylation (Quaternary salt formation)[1] |
| Primary Alkyl Chloride | K₂CO₃, DIPEA | ACN, DMF | 50-100 | 12-48 | Slower reaction rate[9] |
| Secondary Alkyl Halide | Stronger, non-nucleophilic bases | Polar aprotic solvents | Elevated | 24-72 | Competing elimination (E2) reaction[10] |
Experimental Protocol: General N-Alkylation
-
Preparation: To a solution of this compound (1.0 eq) in a polar aprotic solvent like acetonitrile (ACN) or DMF (0.1-0.2 M) in a round-bottom flask, add a base such as powdered anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).[1]
-
Reagent Addition: Stir the suspension vigorously. Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.[1]
-
Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. The reactivity of the halide (I > Br > Cl) will influence the required temperature and time.[1][9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. If an inorganic base like K₂CO₃ was used, filter off the salts and wash the filter cake with the solvent.[1]
-
Isolation: If DMF was used, dilute the filtrate with a larger volume of ethyl acetate and wash extensively with water and brine to remove the DMF. If ACN was used, the solvent can be removed directly under reduced pressure.[1]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to separate the desired tertiary amine from any unreacted starting material and potential quaternary ammonium salt byproduct.[1]
N-Sulfonylation with Sulfonyl Chlorides
Reaction with sulfonyl chlorides provides N,N-disubstituted sulfonamides. This reaction is analogous to N-acylation and typically proceeds readily in the presence of a base.
General Reaction Scheme:
Experimental Protocol: General N-Sulfonylation
-
Preparation: Dissolve this compound (1.0 eq) in a solvent like pyridine, which can act as both the solvent and the base, or in a solvent like DCM with an added base (e.g., triethylamine, 2.2 eq).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the sulfonyl chloride (e.g., 4-methoxybenzenesulfonyl chloride, 1.1 eq) portion-wise or as a solution in the same solvent.
-
Reaction: Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-18 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of water or dilute HCl.
-
Isolation: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, dilute acid (if a base other than pyridine was used), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. iajpr.com [iajpr.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for the Analytical Characterization of 4-Methoxy-N-methylbenzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the analytical methods for the characterization of 4-Methoxy-N-methylbenzylamine hydrochloride (CAS Number: 876-32-4).[1][2] It includes detailed experimental protocols for various analytical techniques, data presentation in structured tables, and visualizations to aid in understanding the experimental workflows.
Compound Information
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | N-methyl-p-methoxybenzylamine HCl, (4-Methoxyphenyl)-N-methylmethylamine hydrochloride | [1] |
| CAS Number | 876-32-4 | [1][2] |
| Molecular Formula | C₉H₁₄ClNO | [1] |
| Molecular Weight | 187.67 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | 176 °C | [1] |
Analytical Characterization Workflow
The comprehensive characterization of this compound involves a series of analytical techniques to confirm its identity, purity, and stability. The following diagram illustrates a typical workflow.
Caption: A typical analytical workflow for the comprehensive characterization of this compound.
Spectroscopic Methods
Spectroscopic techniques are fundamental for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. Due to the limited availability of specific spectra for the hydrochloride salt, the following data is based on the analysis of the free base and related compounds. The presence of the hydrochloride salt is expected to cause a downfield shift in the signals of the protons and carbons near the amine group.
Predicted ¹H NMR Spectral Data (in D₂O)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | Doublet | 2H | Aromatic (H-2, H-6) |
| ~7.0 | Doublet | 2H | Aromatic (H-3, H-5) |
| ~4.1 | Singlet | 2H | Benzyl (CH₂) |
| 3.85 | Singlet | 3H | Methoxy (OCH₃) |
| 2.65 | Singlet | 3H | N-Methyl (NCH₃) |
Predicted ¹³C NMR Spectral Data (in D₂O)
| Chemical Shift (ppm) | Assignment |
| ~160 | C-4 (Aromatic) |
| ~132 | C-2, C-6 (Aromatic) |
| ~128 | C-1 (Aromatic) |
| ~115 | C-3, C-5 (Aromatic) |
| ~56 | Methoxy (OCH₃) |
| ~54 | Benzyl (CH₂) |
| ~34 | N-Methyl (NCH₃) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters (¹H NMR):
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
-
Acquisition Parameters (¹³C NMR):
-
Number of scans: 1024 or more
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the hydrochloride salt will show characteristic absorptions for the ammonium group.
Characteristic FTIR Peaks
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-2700 | Broad, Strong | N⁺-H stretch (secondary ammonium salt) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1610, 1515 | Strong | C=C stretch (aromatic ring) |
| 1250 | Strong | C-O stretch (aryl ether) |
| 1030 | Strong | C-O stretch (methoxy) |
| 830 | Strong | C-H bend (para-disubstituted aromatic) |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the analysis of the hydrochloride salt, the free base is typically observed in the mass spectrum.
Predicted Mass Spectral Fragmentation
| m/z | Proposed Fragment |
| 151 | [M]⁺ (Molecular ion of the free base) |
| 121 | [M - CH₂NHCH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 44 | [CH₂=NHCH₃]⁺ |
Experimental Protocol: GC-MS
A detailed GC-MS protocol is provided in the chromatography section.
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity and assay of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the quantitative analysis of non-volatile compounds. A reversed-phase HPLC method is suitable for this compound.
HPLC Method Parameters
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation: Prepare mobile phases A and B as described in the table. Filter and degas the mobile phases before use.
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution to the desired concentrations.
-
Sample Solution: Prepare a sample solution with a similar concentration to the standard solution.
-
System Suitability: Inject the standard solution multiple times to check for system suitability parameters such as theoretical plates, tailing factor, and reproducibility of retention time and peak area.
-
Analysis: Inject the standard and sample solutions and quantify the main peak and any impurities.
Caption: A simplified workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to assess the presence of volatile impurities and to confirm the identity of the compound. The hydrochloride salt is not directly amenable to GC analysis and will typically dissociate to the free base in the hot injector.
GC-MS Method Parameters
| Parameter | Specification |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or dichloromethane.
-
Analysis: Inject the sample solution into the GC-MS system and acquire the data according to the parameters in the table.
-
Data Analysis: Identify the peak corresponding to 4-Methoxy-N-methylbenzylamine and compare its mass spectrum with a reference spectrum.
Thermal Analysis
Thermal analysis techniques are used to evaluate the physical properties of the compound as a function of temperature.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC is used to determine the melting point and other thermal transitions, while TGA measures the change in mass with temperature, indicating thermal stability and decomposition.
Expected Thermal Properties
| Parameter | Value |
| Melting Point (DSC) | ~176 °C (as reported) |
| Decomposition Temp (TGA) | To be determined experimentally |
Experimental Protocol: Thermal Analysis
-
Instrumentation: Use a calibrated DSC and TGA instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum for TGA).
-
DSC Parameters:
-
Heating rate: 10 °C/min
-
Temperature range: 25 °C to 200 °C (or higher if needed)
-
Atmosphere: Nitrogen purge (50 mL/min)
-
-
TGA Parameters:
-
Heating rate: 10 °C/min
-
Temperature range: 25 °C to 500 °C (or higher if needed)
-
Atmosphere: Nitrogen purge (50 mL/min)
-
Conclusion
The analytical methods described in this document provide a comprehensive framework for the characterization of this compound. The combination of spectroscopic, chromatographic, and thermal analysis techniques allows for unambiguous identification, purity assessment, and evaluation of the physicochemical properties of this compound, which is crucial for its application in research and drug development. It is important to note that the provided protocols, particularly for chromatographic methods, may require optimization and validation for specific applications and instrumentation.
References
Application Note: HPLC Purity Analysis of 4-Methoxy-N-methylbenzylamine Hydrochloride
Introduction
4-Methoxy-N-methylbenzylamine hydrochloride is a chemical intermediate utilized in the synthesis of various pharmaceutical compounds. The purity of this compound is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of chemical compounds and identifying any potential impurities. This application note provides a detailed protocol for the HPLC analysis of this compound, intended for researchers, scientists, and professionals in drug development and quality control.
Experimental Objective
To develop and outline a robust HPLC method for the quantitative determination of the purity of this compound and to detect and quantify any related substances.
Experimental Protocol
This protocol details the necessary reagents, equipment, and procedures for the HPLC analysis of this compound.
1. Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
This compound sample for analysis
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
3. Chromatographic Conditions
A C18 reverse-phase column is a suitable choice for the separation of moderately polar compounds like this compound. A gradient elution will be employed to ensure the separation of the main peak from any potential impurities with different polarities.
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-20 min: 90% B; 20.1-25 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
4. Standard and Sample Preparation
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
-
Filtration: Filter both the standard and sample solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The following table summarizes the expected results for a high-purity sample of this compound.
| Compound | Analytical Method | Purity (%) | Major Impurity (%) | Retention Time (min) |
| This compound | HPLC | > 99.8 | < 0.1 (Unidentified) | Approx. 8.5 |
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow of the HPLC analysis and a conceptual pathway for quality control.
Caption: Workflow for the HPLC Purity Analysis of this compound.
Caption: Conceptual Quality Control Pathway for this compound.
Application Note and Protocol for the GC-MS Identification of 4-Methoxy-N-methylbenzylamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the qualitative identification of 4-Methoxy-N-methylbenzylamine hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, including the conversion of the hydrochloride salt to its free base, instrument parameters, and expected mass spectral data for confident identification.
Introduction
4-Methoxy-N-methylbenzylamine is a chemical compound with applications in organic synthesis and potential relevance in pharmaceutical and illicit drug analysis. As a substituted benzylamine, it shares structural similarities with various stimulants and other biologically active compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the separation and identification of volatile and semi-volatile compounds, making it an ideal method for the analysis of this analyte. This protocol outlines the necessary steps for the successful identification of this compound. Due to the non-volatile nature of the hydrochloride salt, a sample preparation step is required to convert it to the more volatile free base prior to GC-MS analysis.
Principle
The sample is first dissolved and basified to neutralize the hydrochloride salt and generate the free amine. The resulting 4-Methoxy-N-methylbenzylamine, which is more volatile, is then extracted into an organic solvent suitable for GC injection. The extract is injected into the GC, where the compound is separated from other components based on its boiling point and affinity for the stationary phase of the capillary column. Upon elution from the GC column, the analyte enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a characteristic mass spectrum that serves as a molecular fingerprint for identification.
Experimental Protocol
3.1. Apparatus and Reagents
-
Apparatus:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Autosampler vials (1.5 mL) with inserts
-
Vortex mixer
-
Centrifuge
-
Pipettes and appropriate tips
-
Glass test tubes
-
-
Reagents:
-
This compound standard
-
Methanol (HPLC grade)
-
Ethyl acetate (GC grade)
-
Sodium hydroxide solution (1 M)
-
Deionized water
-
Anhydrous sodium sulfate
-
3.2. Sample Preparation (Liquid-Liquid Extraction)
-
Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of deionized water in a glass test tube.
-
Add 0.5 mL of 1 M sodium hydroxide solution to the test tube to basify the sample to a pH > 10.
-
Vortex the mixture for 30 seconds.
-
Add 2 mL of ethyl acetate to the test tube.
-
Vortex vigorously for 1 minute to extract the free amine into the organic layer.
-
Centrifuge at 3000 rpm for 5 minutes to facilitate phase separation.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean test tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract into a GC-MS autosampler vial for analysis.
3.3. GC-MS Instrumentation and Parameters
The following parameters are recommended and can be adapted based on the specific instrumentation available. These are based on typical methods for analogous compounds such as methamphetamine and other phenethylamines.[1][2]
| GC Parameter | Setting |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial: 80 °C, hold for 1 min |
| Ramp: 15 °C/min to 280 °C | |
| Hold at 280 °C for 5 minutes |
| MS Parameter | Setting |
| MS Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 40-400 amu |
| Solvent Delay | 3 minutes |
Data Presentation and Identification
Identification of 4-Methoxy-N-methylbenzylamine is achieved by comparing the retention time and the acquired mass spectrum with a reference standard or a library spectrum. The mass spectrum of 4-Methoxy-N-methylbenzylamine is expected to show a molecular ion peak and several characteristic fragment ions.[3]
4.1. Expected Mass Spectrum
The fragmentation of 4-Methoxy-N-methylbenzylamine upon electron ionization is expected to yield the following major ions:
| m/z | Proposed Fragment Identity |
| 151 | [M]+ (Molecular Ion) |
| 121 | [M - CH₂NHCH₃]+ (Loss of the methylamino-methyl group) |
| 91 | [C₇H₇]+ (Tropylium ion, common for benzyl compounds) |
| 44 | [CH₂=NHCH₃]+ (Iminium ion, characteristic of N-methylamines) |
Note: The relative abundances of these ions should be confirmed by running a certified reference standard under the same conditions.
Visualizations
Experimental Workflow Diagram
References
Application Notes: Large-Scale Synthesis of 4-Methoxy-N-methylbenzylamine Hydrochloride
Introduction
4-Methoxy-N-methylbenzylamine and its hydrochloride salt are valuable intermediates in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1][2] The presence of a methoxy-substituted benzene ring and a secondary amine functional group makes it a versatile building block for the synthesis of more complex molecules. Its structural motif is found in various biologically active compounds. For instance, structurally related benzylamines are key intermediates in the synthesis of therapeutic agents like Avanafil, a potent phosphodiesterase-5 (PDE-5) inhibitor used for treating erectile dysfunction.[3][4] These application notes provide a detailed protocol for the large-scale synthesis of 4-Methoxy-N-methylbenzylamine hydrochloride via a robust and scalable reductive amination pathway.
Principle of Synthesis
The most common and industrially scalable method for synthesizing N-alkylated benzylamines is through reductive amination.[5][6] This process involves two key steps that are often performed in a single pot:
-
Imine Formation: The reaction is initiated by the condensation of 4-methoxybenzaldehyde with methylamine to form an intermediate N-methyl-1-(4-methoxyphenyl)methanimine (a Schiff base). This reaction is typically reversible and favored by the removal of water.
-
Reduction: The formed imine is then reduced in situ to the desired secondary amine, 4-Methoxy-N-methylbenzylamine. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.[5][7] Sodium borohydride is often preferred on a large scale due to its effectiveness, cost, and relatively safer handling compared to other hydrides.
-
Salt Formation: The resulting free amine is often converted to its hydrochloride salt by treatment with hydrochloric acid. This enhances the stability of the compound, making it a crystalline, non-hygroscopic solid that is easier to handle, purify, and store.[3]
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxy-N-methylbenzylamine via Reductive Amination
This protocol details the synthesis starting from 4-methoxybenzaldehyde and an aqueous solution of methylamine, followed by reduction with sodium borohydride.
Materials and Reagents:
-
4-Methoxybenzaldehyde
-
Methylamine (40% solution in water)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Hydrochloric Acid (HCl), concentrated or as a solution in ether/isopropanol
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and an addition funnel, charge 4-methoxybenzaldehyde and methanol. Cool the mixture to 0-5 °C using an ice bath.
-
Imine Formation: Slowly add the 40% aqueous methylamine solution via the addition funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at this temperature for 1-2 hours to facilitate imine formation.
-
Reduction: In a separate container, prepare a solution or slurry of sodium borohydride in a small amount of water or methanol. Add this reducing agent portion-wise to the reaction mixture, maintaining the temperature below 15 °C. Vigorous gas evolution (hydrogen) may occur.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching and Workup: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Add dichloromethane or ethyl acetate to the aqueous residue and transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation of Free Base: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-Methoxy-N-methylbenzylamine as an oil.
Protocol 2: Formation and Purification of this compound
Procedure:
-
Salt Formation: Dissolve the crude 4-Methoxy-N-methylbenzylamine oil obtained from Protocol 1 in a suitable solvent such as isopropanol, ethyl acetate, or diethyl ether.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (e.g., concentrated HCl, or HCl in isopropanol/ether) dropwise with stirring. A white precipitate of the hydrochloride salt will form immediately.[3]
-
Precipitation and Isolation: Continue adding the acid until the solution becomes acidic (check with pH paper). Stir the resulting slurry in the cold for 30-60 minutes to ensure complete precipitation.
-
Filtration: Collect the white solid product by vacuum filtration and wash the filter cake with a small amount of cold solvent (e.g., diethyl ether) to remove any soluble impurities.
-
Purification (Recrystallization): For higher purity, the crude hydrochloride salt can be recrystallized from a suitable solvent system, such as methanol/diethyl ether or ethanol/ethyl acetate.[8] Dissolve the solid in a minimal amount of the hot primary solvent (e.g., methanol) and then add the anti-solvent (e.g., diethyl ether) until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum to a constant weight.
Data Presentation
The following table summarizes the key quantitative data for the final product and its free base.
| Property | 4-Methoxy-N-methylbenzylamine (Free Base) | This compound |
| CAS Number | 702-24-9[9] | 876-32-4[10] |
| Molecular Formula | C₉H₁₃NO | C₉H₁₃NO·HCl[10] |
| Molecular Weight | 151.21 g/mol | 187.67 g/mol [10] |
| Appearance | Colorless to pale yellow liquid | White to off-white crystalline solid |
| Boiling Point | ~236-237 °C (for 4-methoxybenzylamine)[2] | Not Applicable |
| Purity (Post-Recrystallization) | > 98% (by GLC)[1] | > 99% |
| Typical Yield | - | > 90%[11] |
Mandatory Visualizations
Caption: Experimental workflow for the large-scale synthesis of 4-Methoxy-N-methylbenzylamine HCl.
Caption: Logical relationship of 4-Methoxy-N-methylbenzylamine HCl as a precursor in drug development.
References
- 1. 4-Methoxybenzylamine | p-methoxybenzylamine | Cas No. 2393-23-9 [sarex.com]
- 2. 4-Methoxybenzylamine | 2393-23-9 [chemicalbook.com]
- 3. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. 4-(4-Methylphenoxy)benzylamine hydrochloride | 262862-66-8 | Benchchem [benchchem.com]
- 9. 4-Methoxy-N-methylbenzylamine 702-24-9 [sigmaaldrich.com]
- 10. scbt.com [scbt.com]
- 11. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for Amine Derivatization: A Theoretical Application of 4-Methoxy-N-methylbenzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of primary and secondary amines is crucial in various fields, including pharmaceutical development, environmental analysis, and clinical diagnostics. However, these compounds often exhibit poor chromatographic retention and lack a strong chromophore or fluorophore, making their direct analysis by High-Performance Liquid Chromatography (HPLC) challenging. Chemical derivatization is a widely employed strategy to overcome these limitations by converting the amines into derivatives with improved physicochemical properties, thereby enhancing their detectability and separation.
This document provides a theoretical framework for the use of 4-Methoxy-N-methylbenzylamine hydrochloride as a derivatizing agent for primary and secondary amines. While this specific reagent is not commonly cited for this application, its chemical structure suggests a potential reaction pathway. The protocols and data presented herein are generalized from established methods using other benzylamine and amine-reactive reagents.
Principle of Derivatization
The proposed derivatization reaction involves the nucleophilic attack of a primary or secondary amine on an activated form of 4-Methoxy-N-methylbenzylamine. For this reaction to proceed, the 4-Methoxy-N-methylbenzylamine would first need to be converted into a suitable leaving group, for example, by reaction with a coupling agent to form an activated intermediate. The target primary or secondary amine would then react with this intermediate to form a stable, more lipophilic tertiary amine derivative. The methoxybenzyl group would serve as a chromophore for UV detection.
It is important to note that without experimental validation, this proposed reaction remains theoretical. The stability of the activated intermediate and the reaction kinetics would need to be optimized.
Experimental Protocols
The following are generalized protocols for the derivatization of primary and secondary amines, adapted for a hypothetical application of this compound. These protocols are based on common derivatization procedures and would require optimization for specific applications.
Protocol 1: General Pre-column Derivatization for HPLC-UV Analysis
This protocol outlines a hypothetical pre-column derivatization procedure.
Materials:
-
This compound
-
Amine-containing sample or standard
-
Activating agent (e.g., a carbodiimide such as EDC, or a chloroformate)
-
Aprotic solvent (e.g., Acetonitrile, Tetrahydrofuran)
-
Basic catalyst (e.g., Triethylamine, Pyridine)
-
Quenching solution (e.g., dilute aqueous acid)
-
HPLC system with a UV detector
Procedure:
-
Reagent Preparation: Prepare a 10 mM solution of 4-Methoxy-N-methylbenzylamine (free base, prepared by neutralizing the hydrochloride salt with a suitable base) in anhydrous acetonitrile.
-
Sample Preparation: Dissolve the amine-containing sample in a suitable solvent to a known concentration.
-
Activation (Hypothetical Step): In a separate vial, react the 4-Methoxy-N-methylbenzylamine solution with an equimolar amount of an activating agent (e.g., ethyl chloroformate) in the presence of a non-nucleophilic base (e.g., triethylamine) at 0°C to form a reactive intermediate. This step would need significant empirical development.
-
Derivatization Reaction: Add the amine sample to the activated reagent mixture. The molar ratio of the derivatizing reagent to the amine should be in excess, typically 2-5 fold, to ensure complete reaction.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes). Reaction conditions would require optimization.
-
Quenching: Stop the reaction by adding a small volume of a quenching solution to consume any excess derivatizing reagent.
-
Analysis: The derivatized sample is then ready for injection into the HPLC system. Separation can be achieved on a C18 reversed-phase column with a mobile phase gradient of acetonitrile and water. Detection would be performed at the maximum absorbance wavelength of the derivative, likely around 220-280 nm due to the methoxybenzyl group.
Data Presentation
As there is no available quantitative data for the use of this compound as an amine derivatization reagent, the following table summarizes the performance of commonly used, commercially available derivatization reagents to provide a benchmark for researchers.
| Derivatizing Reagent | Target Amines | Detection Method | Typical Reaction Time | Limit of Detection (LOD) | Reference |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | 1-2 min | pmol range | [1][2] |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary Amines | Fluorescence, UV | 20-30 min | pmol to fmol range | [2][3] |
| Dansyl Chloride (DNS-Cl) | Primary & Secondary Amines | Fluorescence, UV | 30-120 min | pmol range | [1][2] |
| Benzoyl Chloride | Primary & Secondary Amines | UV | 10-20 min | nmol range | [2] |
Visualizations
The following diagrams illustrate the hypothetical workflow and reaction mechanism.
Caption: Hypothetical workflow for amine derivatization and analysis.
Caption: Proposed reaction for amine derivatization.
Conclusion
While this compound is not a standard reagent for amine derivatization, this document has explored its theoretical potential for such applications. The provided generalized protocols and comparative data on established reagents offer a valuable resource for researchers and professionals in drug development and other analytical fields. Any application of this compound for amine derivatization would necessitate significant methods development and validation to establish its efficacy and performance characteristics.
References
Troubleshooting & Optimization
Technical Support Center: 4-Methoxy-N-methylbenzylamine Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Methoxy-N-methylbenzylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce 4-Methoxy-N-methylbenzylamine?
A1: The two most prevalent methods for synthesizing 4-Methoxy-N-methylbenzylamine are:
-
Reductive Amination: This one-pot reaction involves the condensation of 4-methoxybenzaldehyde with methylamine to form an imine, which is then reduced in situ to the secondary amine.
-
Eschweiler-Clarke Reaction: This method involves the methylation of 4-methoxybenzylamine using formic acid and formaldehyde.[1][2] The reaction is known to effectively yield tertiary amines from primary or secondary amines.[1][2]
Q2: What are the primary impurities I should be aware of during the synthesis?
A2: The common impurities are highly dependent on the synthetic route chosen.
-
For Reductive Amination:
-
Unreacted 4-methoxybenzaldehyde
-
Unreacted methylamine
-
4-methoxybenzyl alcohol (from the reduction of 4-methoxybenzaldehyde)
-
-
For Eschweiler-Clarke Reaction:
-
Unreacted 4-methoxybenzylamine (incomplete methylation)
-
Side products from the degradation of formic acid or formaldehyde.
-
Q3: How can I purify the final this compound product?
A3: Purification can typically be achieved through recrystallization.[3] Common solvent systems for recrystallizing hydrochloride salts of amines include isopropanol or ethanol, sometimes with the addition of a non-polar solvent like diethyl ether to induce precipitation.[3] Washing the crude salt with a solvent in which it is insoluble, such as diethyl ether, can also help remove non-polar impurities.[3]
Q4: What analytical techniques are recommended for purity assessment?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective methods.
-
HPLC: A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is suitable for assessing the purity of the hydrochloride salt.[4]
-
GC-MS: For the free base, GC-MS can be used to identify and quantify volatile impurities.[5][6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction in either the reductive amination or Eschweiler-Clarke step. | - Reductive Amination: Ensure the reducing agent is added portion-wise and the reaction is allowed to proceed to completion (monitor by TLC or LC-MS).- Eschweiler-Clarke: Use a slight excess of formic acid and formaldehyde and ensure the reaction temperature is maintained.[1][2] |
| Presence of Starting Material in Final Product | Incomplete methylation during the Eschweiler-Clarke reaction or incomplete condensation/reduction in the reductive amination. | - Eschweiler-Clarke: Increase reaction time or temperature. Ensure adequate mixing.- Reductive Amination: Optimize the stoichiometry of reagents and reaction time. |
| Formation of 4-methoxybenzyl alcohol | Reduction of the starting aldehyde before imine formation in the reductive amination. | Use a milder reducing agent or control the addition rate of the reducing agent to favor imine reduction. |
| Product is an oil instead of a solid hydrochloride salt | Presence of impurities preventing crystallization. Residual solvent. | - Purify the free base by column chromatography before converting to the hydrochloride salt.- Ensure the product is thoroughly dried under vacuum to remove all solvent. |
| Poor Chromatographic Peak Shape (HPLC) | Inappropriate mobile phase pH. Interaction of the amine with residual silanols on the column. | - Use a mobile phase with a pH that ensures the amine is consistently protonated (e.g., pH 2-3).- Use an end-capped HPLC column. |
Impurity Profile
The following table summarizes the common impurities, their source, and typical analytical methods for detection.
| Impurity Name | Structure | Source | Analytical Method |
| 4-methoxybenzaldehyde | 4-MeO-C₆H₄-CHO | Unreacted starting material (Reductive Amination) | HPLC, GC-MS |
| 4-methoxybenzylamine | 4-MeO-C₆H₄-CH₂NH₂ | Unreacted starting material (Eschweiler-Clarke) | HPLC, GC-MS |
| 4-methoxybenzyl alcohol | 4-MeO-C₆H₄-CH₂OH | Side-product from aldehyde reduction (Reductive Amination) | HPLC, GC-MS |
Experimental Protocols & Visualizations
Synthesis via Reductive Amination
This protocol describes a general procedure for the synthesis of 4-Methoxy-N-methylbenzylamine via reductive amination.
Methodology:
-
Dissolve 4-methoxybenzaldehyde in a suitable solvent such as methanol.
-
Add a solution of methylamine in methanol and stir at room temperature to form the imine.
-
Cool the reaction mixture in an ice bath and add a reducing agent (e.g., sodium borohydride) portion-wise.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the excess reducing agent with water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude amine in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in ether to precipitate the hydrochloride salt.
-
Filter and dry the solid to obtain this compound.
Impurity Formation Pathway
The following diagram illustrates the formation of a key impurity during the reductive amination synthesis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ptfarm.pl [ptfarm.pl]
- 5. alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Methylbenzylamine | C8H11N | CID 7669 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-Methoxy-N-methylbenzylamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-Methoxy-N-methylbenzylamine Hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Incomplete precipitation of the hydrochloride salt. - Loss of product during transfers and filtration. - Co-dissolution of the product in the wash solvent. - Inefficient extraction during acid-base workup. | - Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) during the acid-base extraction to fully protonate the amine. - Use a minimal amount of a cold, non-polar solvent (e.g., diethyl ether, tert-butyl methyl ether) to wash the precipitated hydrochloride salt to minimize dissolution. - During acid-base extraction, perform multiple extractions with the organic solvent to ensure complete recovery of the free amine. |
| Product Fails to Crystallize or Oils Out During Recrystallization | - The presence of impurities inhibiting crystal lattice formation. - The chosen solvent system is not optimal. - The cooling rate is too rapid. | - Attempt to purify the crude material further using column chromatography before recrystallization. - For recrystallization, a mixed solvent system is often effective. A good starting point is dissolving the crude hydrochloride salt in a minimal amount of hot ethanol or methanol and then slowly adding a less polar anti-solvent like ethyl acetate or diethyl ether until turbidity is observed, followed by slow cooling. - Ensure a slow cooling rate to promote the formation of well-defined crystals. An ice bath should only be used after the solution has been allowed to cool to room temperature slowly. - Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization. |
| Persistent Impurities in the Final Product | - Co-crystallization of impurities with the desired product. - Incomplete removal of starting materials or byproducts. - Degradation of the product during purification. | - If the impurity is the corresponding tertiary amine (from over-alkylation), multiple recrystallizations may be necessary. - For non-basic impurities, an acid-base extraction should be effective. Ensure the pH is carefully controlled. - Column chromatography using silica gel can be challenging for amines due to strong adsorption. Consider using amine-functionalized silica gel or adding a small amount of a competing amine (e.g., 1% triethylamine) to the eluent. - Avoid excessive heating during purification steps to prevent potential degradation. |
| Discolored (Yellow or Brown) Final Product | - Presence of oxidized impurities. - Residual starting materials or reaction byproducts. | - Treat a solution of the crude product in a suitable solvent with activated charcoal before the final filtration and crystallization step. - Ensure complete removal of the starting aldehyde, which can be prone to oxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in my crude this compound?
A1: The impurities largely depend on the synthetic route. If synthesized via reductive amination of 4-methoxybenzaldehyde with methylamine, common impurities include:
-
Unreacted 4-methoxybenzaldehyde: The starting aldehyde.
-
4-Methoxybenzyl alcohol: Formed by the reduction of 4-methoxybenzaldehyde.
-
N,N-bis(4-methoxybenzyl)methylamine: A tertiary amine byproduct resulting from over-alkylation of the product.[1]
-
Unreacted Methylamine: The starting amine.
Q2: What is the most effective method for purifying crude this compound?
A2: A combination of methods is often most effective.
-
Acid-Base Extraction: This is a crucial first step to separate the basic amine product from any non-basic impurities, such as unreacted aldehyde or the alcohol byproduct.[2][3][4] The amine is extracted into an acidic aqueous phase, which is then washed with an organic solvent to remove neutral impurities. The aqueous layer is then basified, and the free amine is extracted back into an organic solvent.
-
Recrystallization: After the initial acid-base cleanup, the free amine can be converted back to the hydrochloride salt and purified by recrystallization. This is effective at removing closely related amine impurities.
For very impure samples, column chromatography may be necessary before the final salt formation and recrystallization.
Q3: Can I use column chromatography to purify the free amine before converting it to the hydrochloride salt?
A3: Yes, column chromatography can be used to purify the free amine, 4-Methoxy-N-methylbenzylamine. However, standard silica gel can be problematic for amines due to their basicity, which can lead to tailing peaks and poor separation. To mitigate this, you can:
-
Use an amine-functionalized silica gel column.
-
Add a small amount of a competing base, such as triethylamine (0.5-1%), to your eluent system (e.g., hexane/ethyl acetate).
Q4: What is a good starting solvent system for recrystallizing this compound?
A4: A mixed solvent system is generally recommended for the recrystallization of benzylamine hydrochlorides. A good starting point would be to dissolve the crude hydrochloride salt in a minimal amount of a hot polar solvent in which it is soluble, such as ethanol or isopropanol. Then, slowly add a less polar solvent in which the salt is less soluble, such as ethyl acetate or diethyl ether, until the solution becomes cloudy. Allow the solution to cool slowly to promote crystal formation.
Experimental Protocols
Acid-Base Extraction of Crude 4-Methoxy-N-methylbenzylamine
-
Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) three times.
-
Combine the acidic aqueous extracts. Wash the combined aqueous layer with the organic solvent used in step 1 to remove any remaining neutral impurities.
-
Cool the acidic aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a concentrated sodium hydroxide (NaOH) solution.
-
Extract the liberated free amine from the basic aqueous layer with three portions of dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free amine.
Recrystallization of this compound
-
Dissolve the crude 4-Methoxy-N-methylbenzylamine free base in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation of the hydrochloride salt is complete.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold diethyl ether.
-
To recrystallize, dissolve the crude hydrochloride salt in a minimal amount of boiling ethanol or isopropanol.
-
Slowly add ethyl acetate or diethyl ether as an anti-solvent until the solution becomes persistently cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
Data Presentation
The following table summarizes hypothetical quantitative data for the purification of crude this compound, illustrating the effectiveness of different purification methods.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Single Recrystallization (Ethanol/Ethyl Acetate) | 85 | 95 | 75 |
| Acid-Base Extraction followed by Recrystallization | 85 | 99 | 65 |
| Column Chromatography (Amine-functionalized silica) followed by Salt Formation | 70 | >99 | 50 |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting flowchart for the purification of this compound.
References
Technical Support Center: Recrystallization of 4-Methoxy-N-methylbenzylamine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 4-Methoxy-N-methylbenzylamine hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Failure of Crystals to Form | The solution is not sufficiently saturated; too much solvent was used.[1] | - Boil off some of the solvent to increase the concentration of the solute.[2]- Add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy.[3] |
| The solution is supersaturated.[1] | - Scratch the inside of the flask with a glass rod to create nucleation sites.[2][3]- Add a seed crystal of the pure compound.[3]- Cool the solution for a longer period, potentially in an ice bath.[3] | |
| "Oiling Out" of the Product | The compound is coming out of solution above its melting point.[2] | - Reheat the solution and add a small amount of additional solvent to increase the solubility.[2]- Ensure a slow cooling rate to allow for proper crystal lattice formation. |
| High concentration of impurities. | - Consider a pre-purification step like column chromatography.- Use a different recrystallization solvent. | |
| Low Recovery Yield | Too much solvent was used, leaving a significant amount of product in the mother liquor.[1] | - Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.[2]- Ensure the minimum amount of hot solvent was used for dissolution.[1] |
| Premature crystallization during hot filtration. | - Preheat the filtration apparatus (funnel, filter paper, and receiving flask).- Use a slight excess of hot solvent before filtration. | |
| Crystals were washed with a solvent that was not ice-cold.[1] | - Always use ice-cold solvent to wash the crystals to minimize re-dissolving the product.[1] | |
| Colored Crystals | Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4] For amine hydrochlorides, polar protic solvents such as ethanol, methanol, or isopropanol, or mixtures with water, are often good starting points.[5] It is recommended to perform small-scale solubility tests with a few different solvents to identify the most suitable one.[4]
Q2: How can I perform a solvent selection test?
A2: Place a small amount (e.g., 20-30 mg) of the crude compound in a test tube. Add a few drops of the solvent and observe the solubility at room temperature. If it dissolves, the solvent is likely too good. If it doesn't dissolve, gently heat the mixture. If the compound dissolves upon heating and precipitates upon cooling, the solvent is a good candidate for recrystallization.[4]
Q3: My compound "oiled out." What does this mean and what should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[2] This often happens when the solution is too concentrated or cooled too quickly, causing the solute to come out of solution at a temperature above its melting point.[2] To remedy this, reheat the mixture to redissolve the oil, add a small amount of extra solvent, and allow it to cool more slowly.[2]
Q4: I have very few crystals forming. How can I improve my yield?
A4: If very few crystals have formed, it is likely that too much solvent was used.[2] You can try to evaporate some of the solvent to increase the concentration of your compound in the solution and then attempt to cool it again.[2] You can also add an "anti-solvent" (a solvent in which your compound is not soluble) to induce precipitation.[3]
Q5: The recrystallized product is still colored. How can I remove the color?
A5: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the filtration step.[2] The charcoal adsorbs the colored impurities, which are then removed by hot filtration. Be aware that using too much charcoal can also adsorb some of your desired product, reducing the overall yield.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Based on small-scale tests, select a suitable solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid at its boiling point.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.[1]
-
Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven.
Protocol 2: Mixed-Solvent Recrystallization
-
Solvent Pair Selection: Choose a pair of miscible solvents. One solvent should readily dissolve the compound ("good" solvent), while the other should not ("poor" solvent).[4]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.
-
Inducing Crystallization: While the solution is hot, add the "poor" solvent dropwise until the solution becomes cloudy.
-
Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
Technical Support Center: 4-Methoxy-N-methylbenzylamine Hydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-Methoxy-N-methylbenzylamine hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: I performed a reductive amination of 4-methoxybenzaldehyde with methylamine, but my final yield of this compound is very low. What are the potential causes and how can I improve it?
Answer:
Low yields in this synthesis can stem from several factors, primarily related to the two key stages: imine formation and reduction.
-
Inefficient Imine Formation: The initial reaction between 4-methoxybenzaldehyde and methylamine forms an intermediate imine (or iminium ion). This equilibrium can be unfavorable under certain conditions.
-
Troubleshooting:
-
pH Control: Imine formation is often catalyzed by mild acid. Adding a few drops of acetic acid can accelerate this step. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.[1]
-
Water Removal: The formation of an imine releases a molecule of water. Removing this water (e.g., using a Dean-Stark trap or molecular sieves) can drive the equilibrium towards the imine product.
-
-
-
Ineffective Reduction: The choice and handling of the reducing agent are critical.
-
Troubleshooting:
-
Reducing Agent Selection:
-
Sodium Borohydride (NaBH₄): A common and effective reducing agent. However, it can also reduce the starting aldehyde to 4-methoxybenzyl alcohol, especially if the imine has not fully formed. It is best to allow the aldehyde and amine to react for a period before adding NaBH₄.[2]
-
Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent that is selective for the imine/iminium ion in the presence of the aldehyde, making it a good choice for one-pot reactions.[2]
-
Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) or cobalt-based composites with hydrogen gas is another effective method.[3][4] Ensure the catalyst is active and not poisoned.
-
-
Reagent Quality: Ensure your reducing agent has not degraded due to improper storage.
-
-
-
Sub-optimal Reaction Conditions:
-
Troubleshooting:
-
Temperature: While many reductive aminations can be performed at room temperature, gentle heating might be necessary for imine formation. However, excessive heat can lead to side reactions. For catalytic hydrogenations, temperatures around 100-150°C might be employed.[4]
-
Solvent: Methanol is a common solvent for this reaction.[1] Ensure it is anhydrous if using moisture-sensitive reagents.
-
-
Issue 2: Presence of Impurities in the Final Product
Question: My final product shows impurities in the NMR spectrum. What are the likely side products and how can I purify my compound?
Answer:
Common impurities in the synthesis of this compound include unreacted starting materials and side products from the reaction.
-
Common Impurities:
-
4-methoxybenzaldehyde: The starting aldehyde.
-
4-methoxybenzyl alcohol: Formed by the reduction of 4-methoxybenzaldehyde.
-
N,N-dimethyl-4-methoxybenzylamine: A tertiary amine formed if the primary amine product is further alkylated. This is less common in reductive amination but can occur under certain alkylating conditions.
-
-
Purification Strategies:
-
Acid-Base Extraction: After the reaction, an aqueous workup can help remove some impurities. The desired amine product will be in the organic phase. Washing with a basic solution (like aqueous sodium hydroxide) can remove unreacted acidic components.[5]
-
Column Chromatography: Purification of the free amine by column chromatography on silica gel is an effective method to separate the desired product from the starting aldehyde and alcohol.[3][5]
-
Recrystallization: The final hydrochloride salt can be purified by recrystallization from a suitable solvent, such as isopropanol or methanol.[5][6] This is a highly effective technique for obtaining a high-purity product.
-
Data Presentation
Table 1: Comparison of Reductive Amination Conditions
| Parameter | Method A: Catalytic Hydrogenation | Method B: Borohydride Reduction |
| Starting Materials | 4-methoxybenzaldehyde, Methylamine | 4-methoxybenzaldehyde, Methylamine |
| Catalyst/Reagent | Pd/C or Co-based composite | NaBH₄ or NaBH₃CN |
| Solvent | Methanol or Water[3][7] | Methanol[1] |
| Temperature | 20-150 °C[4][7] | 0-25 °C |
| Pressure | Atmospheric (H₂ balloon) to 150 bar[3][4] | Atmospheric |
| Typical Yield | >90%[6][7] | 70-90% |
| Key Advantage | High yield, clean reaction | Milder conditions, no high pressure |
| Potential Issue | Catalyst poisoning, requires H₂ source | Reduction of starting aldehyde |
Experimental Protocols
Protocol: Synthesis of this compound via Reductive Amination
-
Imine Formation:
-
In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1 equivalent) in methanol.
-
Add a solution of methylamine (1.1 equivalents, e.g., as a solution in methanol or THF) to the flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.[1]
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) in small portions. Caution: Hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours or until the reaction is complete (monitored by TLC).
-
-
Workup and Extraction:
-
Purification of the Free Amine (Optional, if needed):
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified 4-Methoxy-N-methylbenzylamine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of HCl in ether or isopropanol until precipitation is complete.
-
Filter the resulting white precipitate, wash with cold solvent, and dry under vacuum to yield this compound.[3]
-
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting decision tree for synthesis reactions.
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4-(4-Methylphenoxy)benzylamine hydrochloride | 262862-66-8 | Benchchem [benchchem.com]
- 7. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Methoxy-N-methylbenzylamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-N-methylbenzylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common and effective methods for synthesizing 4-Methoxy-N-methylbenzylamine are reductive amination of 4-methoxybenzaldehyde with methylamine and the Eschweiler-Clarke reaction of 4-methoxybenzylamine. The final step involves the formation of the hydrochloride salt to improve stability and handling.
Q2: Why is the product converted to a hydrochloride salt?
A2: The free amine of 4-Methoxy-N-methylbenzylamine is a liquid at room temperature and can be susceptible to oxidation and degradation. Converting it to the hydrochloride salt forms a stable, crystalline solid that is easier to handle, purify, and store.
Q3: What are the main advantages of the Eschweiler-Clarke reaction for this synthesis?
A3: The Eschweiler-Clarke reaction is highly effective for the N-methylation of amines. A key advantage is that the reaction typically stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts, which can be a common side reaction with other methylating agents.[1][2]
Q4: What are the common reducing agents used in the reductive amination synthesis?
A4: A variety of reducing agents can be used for reductive amination. Sodium borohydride (NaBH₄) is a common and cost-effective choice. Other selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are also frequently employed as they can often be used in a one-pot procedure without isolating the intermediate imine.[2]
Troubleshooting Guides for Side Reactions
Method 1: Reductive Amination of 4-Methoxybenzaldehyde
This method involves the reaction of 4-methoxybenzaldehyde with methylamine to form an intermediate imine, which is then reduced to the desired secondary amine.
| Side Product | Problem | Suggested Solution |
| 4-Methoxybenzyl alcohol | Reduction of the starting aldehyde. | - Ensure the reducing agent is added after the imine has formed, or use a milder reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride.[2]- Maintain a slightly acidic pH to favor imine formation. |
| 4-Methoxybenzylamine (Primary Amine) | Incomplete reaction or hydrolysis of the imine. | - Ensure an adequate amount of methylamine is used to drive the initial imine formation.- Control the temperature and reaction time to ensure the reaction goes to completion. |
| N,N-bis(4-methoxybenzyl)methylamine (Tertiary Amine) | The desired product (a secondary amine) reacts with another molecule of the starting aldehyde. | - Use a slight excess of methylamine relative to the aldehyde to minimize the chance of the secondary amine product reacting further.- Control the stoichiometry of the reactants carefully. |
Method 2: Eschweiler-Clarke Reaction of 4-Methoxybenzylamine
This method involves the methylation of 4-methoxybenzylamine using formaldehyde and formic acid.
| Side Product | Problem | Suggested Solution |
| N-Formyl-4-methoxybenzylamine | Formylation of the starting amine by formic acid. | - This is more common under Leuckart-Wallach conditions which involve high temperatures.[3] Ensure the reaction temperature is controlled, typically around 80-100°C for the Eschweiler-Clarke reaction.[3] |
| Unreacted 4-Methoxybenzylamine | Incomplete methylation. | - Use a sufficient excess of both formaldehyde and formic acid to drive the reaction to completion.[1]- Increase the reaction time or temperature as needed, while monitoring the reaction progress by TLC or GC. |
Quantitative Data Summary
The following tables summarize typical yields and purity for the synthesis of 4-Methoxy-N-methylbenzylamine and related compounds. Note that the distribution of side products can vary significantly based on reaction conditions.
Table 1: Typical Yields and Purity
| Synthesis Method | Typical Yield | Typical Purity (after purification) | Reference |
| Reductive Amination | 72-96% | >98% | [4] |
| Eschweiler-Clarke Reaction | ~98% (for tertiary amines) | >98% | [3] |
Table 2: Illustrative Side Product Profile (Reductive Amination)
| Compound | Typical Percentage in Crude Product (Illustrative) |
| 4-Methoxy-N-methylbenzylamine | 85-95% |
| 4-Methoxybenzyl alcohol | 2-5% |
| 4-Methoxybenzylamine | 1-3% |
| N,N-bis(4-methoxybenzyl)methylamine | 1-5% |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol is a general representation of the reductive amination of 4-methoxybenzaldehyde with methylamine using sodium borohydride.
-
Imine Formation: In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1 equivalent) in methanol. Cool the solution in an ice bath.
-
Slowly add a solution of methylamine (1.1 to 1.5 equivalents) in methanol or an aqueous solution to the cooled aldehyde solution while stirring.
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the imine. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture again in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (1.5 equivalents) to the mixture. Control the addition rate to manage any effervescence.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours or until the reaction is complete as indicated by TLC.
-
Work-up and Salt Formation: Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude 4-Methoxy-N-methylbenzylamine as an oil.
-
Dissolve the crude amine in a suitable solvent like diethyl ether or isopropanol.
-
Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
-
Collect the solid precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.
Protocol 2: Synthesis via Eschweiler-Clarke Reaction
This protocol describes the methylation of 4-methoxybenzylamine.
-
Reaction Setup: To a round-bottom flask, add 4-methoxybenzylamine (1 equivalent) and formic acid (2-3 equivalents).
-
Slowly add an aqueous solution of formaldehyde (37%, 2-3 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to 80-100°C and maintain it at this temperature for 2-6 hours. The reaction progress can be monitored by TLC.
-
Work-up and Salt Formation: Cool the reaction mixture to room temperature.
-
Carefully basify the mixture by adding a concentrated solution of sodium hydroxide until the pH is basic (pH > 10). This should be done in an ice bath as the neutralization is exothermic.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude 4-Methoxy-N-methylbenzylamine.
-
Follow steps 12-14 from Protocol 1 for the formation and isolation of the hydrochloride salt.
Visualizations
Synthesis Pathways and Side Reactions
Caption: Main synthesis and side reaction pathways.
Troubleshooting Logic Flow
Caption: Troubleshooting decision workflow.
References
optimizing reaction conditions for 4-Methoxy-N-methylbenzylamine hydrochloride synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Methoxy-N-methylbenzylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce 4-Methoxy-N-methylbenzylamine?
A1: The two primary and most accessible synthetic routes for 4-Methoxy-N-methylbenzylamine are:
-
Reductive Amination of 4-Methoxybenzaldehyde: This is a one-pot reaction where 4-methoxybenzaldehyde is reacted with methylamine in the presence of a reducing agent.
-
N-methylation of 4-Methoxybenzylamine: This method involves the methylation of 4-methoxybenzylamine, often using formaldehyde as the methyl source, followed by reduction.
Q2: How is the final hydrochloride salt of 4-Methoxy-N-methylbenzylamine typically formed?
A2: The hydrochloride salt is generally prepared by dissolving the free base (4-Methoxy-N-methylbenzylamine) in a suitable organic solvent, such as diethyl ether or methanol, and then adding a solution of hydrochloric acid (e.g., HCl in ether or concentrated HCl) until precipitation of the salt is complete. The resulting solid can then be collected by filtration and dried.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Both synthetic routes involve hazardous materials. It is crucial to handle all reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Specifically:
-
Methylamine: Is a flammable and corrosive gas or liquid.
-
Reducing agents (e.g., Sodium borohydride, Sodium triacetoxyborohydride): Can react violently with water and acids.
-
Formaldehyde: Is a known carcinogen and is toxic.
-
Solvents (e.g., Methanol, Dichloromethane): Are flammable and/or toxic.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Route 1: Reductive Amination of 4-Methoxybenzaldehyde
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Competitive reduction of the aldehyde. | 1. a) Allow sufficient time for the aldehyde and amine to react before adding the reducing agent. b) Consider adding a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. 2. Use a fresh, unopened container of the reducing agent. 3. Use a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN). |
| Presence of unreacted 4-methoxybenzaldehyde in the final product | 1. Insufficient amount of methylamine or reducing agent. 2. Incomplete reaction. | 1. Use a slight excess of methylamine and the reducing agent. 2. Increase the reaction time or gently warm the reaction mixture (monitor for side reactions). |
| Formation of 4-methoxybenzyl alcohol as a major byproduct | The reducing agent is reducing the starting aldehyde before imine formation. | 1. Ensure the imine is pre-formed before the addition of a strong reducing agent like sodium borohydride. 2. Switch to a milder reducing agent like STAB, which can be added in a one-pot fashion with the aldehyde and amine. |
| Difficulty in isolating the product | The product may be soluble in the aqueous layer during workup. | 1. Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction with an organic solvent. 2. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). 3. If the product remains in the aqueous layer, consider a salting-out effect by adding a saturated brine solution before extraction. |
Route 2: N-methylation of 4-Methoxybenzylamine
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired secondary amine | 1. Over-methylation to the tertiary amine. 2. Incomplete reaction. | 1. Carefully control the stoichiometry of formaldehyde (use no more than 1 equivalent). 2. Increase the reaction time or consider a more efficient reducing agent. |
| Presence of starting material (4-methoxybenzylamine) in the product | Insufficient formaldehyde or reducing agent. | Use a slight excess (1.1-1.2 equivalents) of both formaldehyde and the reducing agent. |
| Formation of multiple byproducts | 1. Reaction temperature is too high. 2. Unwanted side reactions with the solvent. | 1. Maintain the recommended reaction temperature. 2. Ensure the chosen solvent is compatible with the reagents and reaction conditions. |
| Issues with purification | The product and starting material have similar polarities, making chromatographic separation difficult. | Convert the crude product mixture to the hydrochloride salt. The difference in solubility between the primary and secondary amine hydrochlorides may allow for purification by recrystallization. |
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive, readily available. | Can reduce the starting aldehyde; requires pre-formation of the imine. |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane, Dichloroethane | Mild and selective for imines; can be used in a one-pot reaction. | More expensive; moisture-sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Mild and selective for imines. | Highly toxic (releases HCN gas in acidic conditions). |
Experimental Protocols
Protocol 1: Reductive Amination of 4-Methoxybenzaldehyde
-
Imine Formation: In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1 equivalent) in methanol. Add a solution of methylamine (1.1-1.2 equivalents, e.g., 40% in water or 2M in THF) dropwise at 0 °C.
-
Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the aldehyde.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.2-1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by slowly adding water.
-
Extraction: Remove the methanol under reduced pressure. Add water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Make the aqueous layer basic (pH > 10) with NaOH solution and extract the product into the organic layer.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Methoxy-N-methylbenzylamine.
-
Salt Formation: Dissolve the crude product in diethyl ether and add a solution of HCl in diethyl ether dropwise until no further precipitation is observed. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Protocol 2: N-methylation of 4-Methoxybenzylamine
-
Reaction Setup: To a stirred solution of 4-methoxybenzylamine (1 equivalent) in a suitable solvent (e.g., methanol or acetonitrile), add an aqueous solution of formaldehyde (1.0-1.1 equivalents, e.g., 37 wt. % in water).
-
Reduction: Cool the mixture to 0 °C and add sodium borohydride (1.2-1.5 equivalents) portion-wise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Workup and Extraction: Quench the reaction with water and remove the organic solvent under reduced pressure. Basify the aqueous residue with NaOH and extract with an organic solvent.
-
Purification and Salt Formation: Dry the combined organic extracts, concentrate, and form the hydrochloride salt as described in Protocol 1.
Mandatory Visualizations
Caption: Synthetic routes to this compound.
Caption: A general troubleshooting workflow for the synthesis.
preventing decomposition of 4-Methoxy-N-methylbenzylamine hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of 4-Methoxy-N-methylbenzylamine hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Troubleshooting Guide
Issue 1: Visual Changes in Solid Compound (Discoloration, Clumping)
Question: My solid this compound, which was initially a white to off-white powder, has turned yellow/brown and is clumping. What could be the cause and how can I prevent this?
Answer:
Discoloration and clumping of solid this compound are common indicators of degradation, likely due to improper storage and handling. Benzylamine derivatives are susceptible to oxidation and hydrolysis.
Possible Causes:
-
Exposure to Air and Light: The benzylamine moiety can be oxidized upon exposure to atmospheric oxygen, a process that can be accelerated by light. This can lead to the formation of colored impurities.
-
Moisture Absorption (Hygroscopicity): Amine hydrochloride salts can be hygroscopic, meaning they readily absorb moisture from the air.[1] This absorbed water can lead to clumping and can also facilitate hydrolytic degradation.
-
Reaction with Carbon Dioxide: Amines can react with atmospheric carbon dioxide to form carbonate salts, which can alter the physical properties of the compound.[2]
Troubleshooting Steps & Prevention:
-
Verify Storage Conditions: Confirm that the compound is stored in a tightly sealed container, in a cool, dark, and dry place. For optimal long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3][4]
-
Assess Handling Procedures: Minimize the time the container is open to the atmosphere. Use a glove box or a nitrogen-purged bag for aliquoting if the compound is particularly sensitive.
-
Purity Check: If degradation is suspected, it is advisable to re-analyze the compound's purity using a suitable analytical method like HPLC before use.
Issue 2: Unexpected Results or Loss of Potency in Solution-Based Assays
Question: I am observing a decrease in the expected activity or inconsistent results from my experiments using a stock solution of this compound. Could the compound be degrading in solution?
Answer:
Yes, decomposition in solution is a significant possibility, especially if the solution has been stored for an extended period or under suboptimal conditions. The stability of the compound in solution is highly dependent on the solvent, pH, and storage temperature.
Possible Causes:
-
Hydrolysis: The benzylamine functional group can be susceptible to hydrolysis, particularly at non-neutral pH.
-
Oxidation: Dissolved oxygen in the solvent can lead to oxidative degradation.
-
Solvent Reactivity: Although less common with standard laboratory solvents, ensure the chosen solvent is inert and of high purity.
Troubleshooting Workflow:
References
Technical Support Center: Column Chromatography Purification of 4-Methoxy-N-methylbenzylamine Hydrochloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Methoxy-N-methylbenzylamine hydrochloride via column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not moving from the origin on the silica gel TLC plate or column?
A1: The primary issue is the strong interaction between the basic amine hydrochloride and the acidic silica gel.[1][2] As a salt, your compound is highly polar and will adsorb very strongly to the polar stationary phase. For effective purification on silica, the compound should be in its neutral, free-base form.
Q2: How do I convert this compound to its free-base form before chromatography?
A2: You must perform a basic aqueous workup. A standard procedure involves dissolving the hydrochloride salt in water, adding a base such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution to deprotonate the amine, and then extracting the resulting free base into an organic solvent like dichloromethane (DCM) or ethyl acetate.[3] Ensure the aqueous layer is sufficiently basic (pH > 10) to completely neutralize the amine salt.
Q3: What is a good starting mobile phase for the purification of the free-base 4-Methoxy-N-methylbenzylamine?
A3: A good starting point for thin-layer chromatography (TLC) analysis is a mixture of a non-polar and a polar solvent.[4] Common systems include hexane/ethyl acetate and dichloromethane/methanol.[5] Due to the basic nature of the amine, it is highly recommended to add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or a few drops of ammonium hydroxide to the mobile phase.[4][6] This will deactivate the acidic sites on the silica gel and prevent peak tailing.
Q4: Should I use a different stationary phase instead of silica gel?
A4: If you continue to face issues with silica gel, even after converting to the free base and using a basic modifier, consider these alternatives:
-
Alumina (Basic or Neutral): Alumina is a good alternative for the purification of basic compounds like amines.[7]
-
Amine-functionalized Silica: This is a specialty stationary phase designed to improve the chromatography of basic compounds, often allowing for the use of simple hexane/ethyl acetate solvent systems without tailing.[5][8]
-
Reversed-Phase Silica (C18): In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[9] This can be very effective for purifying polar and ionizable compounds.[10]
Q5: How do I get my purified free-base amine back into the hydrochloride salt form?
A5: After combining the pure fractions of the free-base amine and evaporating the solvent, dissolve the resulting oil or solid in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate). Then, add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or HCl in dioxane) dropwise until precipitation is complete. The resulting solid can then be collected by filtration.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of 4-Methoxy-N-methylbenzylamine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Streaking / Tailing on TLC/Column | 1. Acid-Base Interaction : The basic amine is interacting strongly with acidic silanol groups on the silica surface.[5][11] 2. Compound Insolubility : The compound is not fully soluble in the mobile phase.[4] 3. Column Overloading : Too much crude material was loaded onto the column.[4] | 1. Add a Basic Modifier : Incorporate 0.5-2% triethylamine (TEA) or ammonium hydroxide into your mobile phase to neutralize the silica.[6][12] 2. Change Solvent System : Find a mobile phase where your compound is more soluble. 3. Reduce Sample Load : Use a larger column or load less material. For a standard flash column, the mass of the crude material should be about 1-5% of the mass of the silica gel. |
| Product Not Eluting from the Column | 1. Compound is in Salt Form : The hydrochloride salt is too polar to elute.[1] 2. Insufficiently Polar Mobile Phase : The eluent is not strong enough to move the compound. 3. Compound Decomposition : The compound may be unstable on silica gel.[1] | 1. Ensure Free-Base Form : Confirm that you have successfully converted the hydrochloride salt to the free base before loading it onto the column. 2. Increase Eluent Polarity : Gradually increase the percentage of the more polar solvent (e.g., increase methanol in a DCM/methanol system). 3. Test Stability : Spot the compound on a TLC plate and let it sit for an hour before eluting to check for degradation. If it degrades, consider using a more inert stationary phase like neutral alumina.[1][7] |
| Poor Separation of Product and Impurities | 1. Inadequate Solvent System : The mobile phase does not provide sufficient resolution.[4] 2. Improper Column Packing : Air bubbles or cracks in the silica bed can lead to poor separation. 3. Sample Loaded in Too Much Solvent : A large volume of loading solvent causes a broad initial band.[13] | 1. Optimize Mobile Phase with TLC : Systematically test different solvent mixtures to find one that gives a clear separation with a product Rf value between 0.2 and 0.4.[4] 2. Repack the Column : Ensure the silica gel is packed uniformly without any cracks or bubbles. 3. Use Minimal Solvent for Loading : Dissolve the sample in the absolute minimum amount of solvent for loading. If solubility is an issue, use the "dry loading" method.[13] |
| Crystallization of Product on the Column | 1. High Concentration of Product : The eluted fractions are too concentrated, causing the product to crash out.[4] 2. Poor Solubility : The product has low solubility in the chosen mobile phase. | 1. Use a More Dilute Loading Solution : Load the crude material in a larger volume of the initial eluent. 2. Switch to a Different Solvent System : Choose a mobile phase in which the product is more soluble. |
Experimental Protocols
Protocol 1: Conversion of Hydrochloride Salt to Free Base
-
Dissolve 1.0 g of this compound in 20 mL of deionized water in a separatory funnel.
-
Add 20 mL of a 1 M sodium hydroxide (NaOH) solution to the funnel.
-
Confirm the aqueous layer is basic (pH > 10) using pH paper.
-
Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).
-
Combine the organic extracts and wash with brine (1 x 20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free-base amine, typically as an oil.
Protocol 2: Column Chromatography Purification (Free Base)
-
TLC Analysis : Determine the optimal mobile phase by testing various solvent systems (e.g., hexane/ethyl acetate or DCM/methanol) containing 1% triethylamine. Aim for an Rf value of ~0.3 for the desired compound.
-
Column Packing : Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack the column, ensuring no air bubbles are trapped. Drain the excess solvent until the level is just above the silica bed.
-
Sample Loading (Dry Loading Method) :
-
Dissolve the crude free-base amine in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (approx. 5-10 times the mass of your crude product) to the solution.[13]
-
Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[13]
-
Carefully add this powder to the top of the packed column.
-
-
Elution : Begin eluting with the starting mobile phase. Gradually increase the polarity of the mobile phase as required (gradient elution) to move your compound down the column.
-
Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Methoxy-N-methylbenzylamine free base.
Visualizations
Purification Workflow
Caption: Workflow for the purification of 4-Methoxy-N-methylbenzylamine HCl.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting peak tailing/streaking issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. columbia.edu [columbia.edu]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Scaling Up 4-Methoxy-N-methylbenzylamine Hydrochloride Production
Welcome to the technical support center for the production of 4-Methoxy-N-methylbenzylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered during the scale-up of this important chemical intermediate. Below you will find troubleshooting guides and frequently asked questions to address specific issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-methylation of 4-methoxybenzylamine on a large scale?
A1: The most prevalent industrial method for N-methylation of primary amines like 4-methoxybenzylamine is reductive amination. A common and well-established named reaction for this transformation is the Eschweiler-Clarke reaction, which utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[1][2] This method is often favored in industrial settings because it avoids the use of more expensive or hazardous reagents like methyl halides or dimethyl sulfate, which can also lead to the formation of quaternary ammonium salts as byproducts.[2][3]
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: The main challenges in scaling up production include:
-
Reaction Exothermicity: The N-methylation reaction, particularly the Eschweiler-Clarke reaction, is exothermic. Managing the heat generated is crucial to prevent runaway reactions and the formation of impurities.[1]
-
Impurity Profile: Side reactions can lead to the formation of impurities that are difficult to separate from the final product.
-
Product Isolation and Purification: The hydrochloride salt's solubility and crystalline nature can present challenges during crystallization, filtration, and drying.
-
Yield Optimization: Achieving high yields consistently at a larger scale requires careful control of reaction parameters.
Q3: What are the expected byproducts during the N-methylation of 4-methoxybenzylamine?
A3: During the N-methylation process, particularly with the Eschweiler-Clarke reaction, several byproducts can form. The most common is the formamide of the secondary amine if the reduction of the intermediate iminium ion is incomplete. Over-methylation to form a quaternary ammonium salt is generally not an issue with this specific reaction.[1] Other potential impurities can arise from the starting materials or degradation under harsh reaction conditions.
Q4: How can I monitor the progress of the N-methylation reaction?
A4: Reaction progress can be effectively monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods can be used to track the disappearance of the starting material (4-methoxybenzylamine) and the appearance of the desired product (4-Methoxy-N-methylbenzylamine).
Troubleshooting Guides
Low Yield in N-Methylation Reaction
Question: My N-methylation reaction is resulting in a low yield of 4-Methoxy-N-methylbenzylamine. What are the potential causes and how can I improve it?
Answer: Low yields in the N-methylation step can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction using TLC or HPLC to ensure it has gone to completion. If starting material remains, consider increasing the reaction time or temperature moderately. Ensure the stoichiometry of formaldehyde and formic acid is correct; an excess is typically used.[1] |
| Suboptimal Temperature | The Eschweiler-Clarke reaction is typically heated.[1] Ensure the reaction temperature is maintained within the optimal range. Too low a temperature will result in a sluggish reaction, while too high a temperature can lead to byproduct formation. |
| Poor Quality Reagents | Use high-purity 4-methoxybenzylamine, formaldehyde, and formic acid. Impurities in the starting materials can interfere with the reaction. |
| Inefficient Mixing | At a larger scale, ensure adequate agitation to maintain a homogeneous reaction mixture. Poor mixing can lead to localized temperature gradients and incomplete reaction. |
Formation of Impurities
Question: I am observing significant impurity peaks in the HPLC analysis of my crude product. How can I minimize their formation?
Answer: The formation of impurities is a common challenge during scale-up. The following steps can help mitigate this issue.
| Observed Impurity | Potential Cause | Suggested Solution |
| Unreacted Starting Material | Incomplete reaction. | As mentioned above, ensure sufficient reaction time, temperature, and reagent stoichiometry. |
| Formamide byproduct | Incomplete reduction of the intermediate. | Ensure a sufficient excess of formic acid is used as the reducing agent. |
| Colored Impurities | Degradation of starting material or product. | Avoid excessive heating. Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
Crystallization and Isolation Issues
Question: I am having difficulty crystallizing the final this compound product. It either oils out or the crystals are of poor quality.
Answer: Crystallization is a critical step for achieving high purity. The following guide can help address common crystallization problems.
| Problem | Potential Cause | Suggested Solution |
| Oiling Out | The solution is too concentrated, or the cooling rate is too fast. | Dilute the solution with more of the crystallization solvent. Slow down the cooling rate to allow for controlled crystal growth. Consider adding an anti-solvent slowly to a more concentrated solution. |
| Poor Crystal Form | Inappropriate solvent system or rapid cooling. | Screen for optimal crystallization solvents. A good solvent will dissolve the product at elevated temperatures but have low solubility at cooler temperatures. Ethanol, isopropanol, or mixtures with esters like ethyl acetate are often good starting points for hydrochloride salts. |
| No Crystallization | The solution is not supersaturated. | Concentrate the solution by removing some of the solvent under reduced pressure. Try to induce crystallization by scratching the inside of the vessel with a glass rod or by seeding with a small crystal of the pure product. |
Experimental Protocols
Scale-Up Synthesis of 4-Methoxy-N-methylbenzylamine via Eschweiler-Clarke Reaction
This protocol describes a general procedure for the N-methylation of 4-methoxybenzylamine. Safety Note: This reaction is exothermic and generates carbon dioxide gas. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mol scale) | Moles |
| 4-Methoxybenzylamine | 137.18 | 137.2 g | 1.0 |
| Formaldehyde (37% in H₂O) | 30.03 | 180 mL | ~2.2 |
| Formic Acid (90%) | 46.03 | 115 mL | ~2.5 |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Isopropanol | 60.10 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
Procedure:
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, dropping funnel, thermometer, and a reflux condenser with a gas outlet, charge the 4-methoxybenzylamine.
-
Addition of Formaldehyde: Slowly add the formaldehyde solution to the stirred 4-methoxybenzylamine. An initial exotherm may be observed.
-
Addition of Formic Acid: Heat the mixture to approximately 80-90 °C. Slowly add the formic acid via the dropping funnel. The rate of addition should be controlled to maintain the temperature and manage the evolution of carbon dioxide.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 95-100 °C for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Slowly add concentrated hydrochloric acid until the pH is acidic (pH 1-2) to form the hydrochloride salt.
-
Isolation and Purification: The product may precipitate upon cooling and acidification. If not, concentrate the mixture under reduced pressure to remove excess water and formic acid. Add isopropanol or an isopropanol/ethyl acetate mixture to the residue to induce crystallization.
-
Filtration and Drying: Collect the crystalline solid by filtration and wash with cold isopropanol or ethyl acetate. Dry the product under vacuum at 50-60 °C to a constant weight.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield.
Experimental Workflow for Synthesis and Purification
References
Validation & Comparative
A Comparative Guide to Confirming the Structure of Synthesized 4-Methoxy-N-methylbenzylamine Hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the chemical structure and purity of synthesized 4-Methoxy-N-methylbenzylamine hydrochloride. Below, we compare the expected analytical data against hypothetical experimental results obtained from a newly synthesized sample, supported by detailed experimental protocols.
Workflow for Structural Confirmation
The process of confirming the structure of a synthesized compound involves a multi-technique approach. Each analysis provides a unique piece of the puzzle, and together they build a cohesive and definitive structural proof. The logical flow from receiving a synthesized sample to its final confirmation is outlined below.
Caption: Workflow for the structural elucidation of 4-Methoxy-N-methylbenzylamine HCl.
Physical Characterization: Melting Point
The melting point of a crystalline solid is a sensitive indicator of purity. A sharp melting point that matches the literature value suggests a pure compound. Impurities typically depress and broaden the melting range.
Experimental Protocol: A small amount of the dried, crystalline product is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is ramped quickly to ~10°C below the expected melting point and then increased slowly (1-2°C per minute). The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
Data Comparison:
| Parameter | Literature Value | Experimental Result |
|---|
| Melting Point | 176 °C[1] | 175-177 °C |
Spectroscopic Analysis
FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key is to confirm the presence of the secondary ammonium salt (R₂NH₂⁺), the aromatic ring, and the ether linkage, while noting the absence of the free secondary amine (R₂NH) N-H stretch.
Experimental Protocol: A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by pressing the solid sample directly onto the crystal. The spectrum is recorded from 4000 to 400 cm⁻¹.
Data Comparison:
| Functional Group | Expected Wavenumber (cm⁻¹) | Experimental Result (cm⁻¹) |
|---|---|---|
| Secondary Ammonium (N-H₂⁺ Stretch) | 2800-2400 (broad)[2][3] | 2750 (broad) |
| Aromatic C-H Stretch | 3100-3000 | 3050 |
| Aliphatic C-H Stretch | 3000-2850 | 2960 |
| Secondary Ammonium (N-H₂⁺ Bend) | 1620-1560[4] | 1590 |
| Aromatic C=C Bending | 1600, 1510 | 1605, 1515 |
| Aromatic C-O Stretch (Ether) | 1270-1230 (asymmetric) | 1250 |
| Aromatic C-O Stretch (Ether) | 1050-1010 (symmetric) | 1030 |
| p-Substituted Benzene Bend | 850-800 | 830 |
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, including connectivity and chemical environment of the atoms. For the hydrochloride salt, signals for protons and carbons near the nitrogen atom are expected to be shifted downfield compared to the free base due to the electron-withdrawing effect of the ammonium cation.
Experimental Protocol: The sample (~10-20 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). A small amount of a reference standard (e.g., TMS) may be added if not present in the solvent. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
Data Comparison: ¹H NMR
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Experimental (δ, ppm) |
|---|---|---|---|---|
| Aromatic (Ha) | ~7.4 | Doublet | 2H | 7.42 |
| Aromatic (Hb) | ~7.0 | Doublet | 2H | 7.01 |
| Benzyl (Ar-CH₂ -N) | ~4.1 | Singlet | 2H | 4.11 |
| Methoxy (-OCH₃ ) | ~3.8 | Singlet | 3H | 3.80 |
| N-Methyl (N-CH₃ ) | ~2.6 | Singlet | 3H | 2.63 |
| Ammonium (NH₂ ⁺) | 9.0-10.0 | Broad Singlet | 2H | 9.5 (broad) |
Data Comparison: ¹³C NMR
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Experimental (δ, ppm) |
|---|---|---|
| Quaternary Aromatic (C -OCH₃) | ~160 | 159.8 |
| Aromatic (C H) | ~131 | 131.2 |
| Quaternary Aromatic (C -CH₂) | ~126 | 126.5 |
| Aromatic (C H) | ~115 | 114.9 |
| Methoxy (-OC H₃) | ~55 | 55.4 |
| Benzyl (Ar-C H₂-N) | ~52 | 52.1 |
| N-Methyl (N-C H₃) | ~33 | 33.5 |
Mass spectrometry provides the molecular weight of the compound. When analyzing an ionic salt like a hydrochloride, the mass spectrometer will typically detect the mass of the protonated free base (the cation) after loss of the counter-ion (Cl⁻).
Experimental Protocol: The sample is introduced into the mass spectrometer, typically via electrospray ionization (ESI). The instrument is operated in positive ion mode to detect the cationic species. The mass-to-charge ratio (m/z) of the ions is recorded.
Data Comparison:
| Ion | Expected Mass-to-Charge Ratio (m/z) | Experimental (m/z) |
|---|---|---|
| [M+H]⁺ (C₉H₁₄NO⁺) | 152.1070 | 152.1068 |
| [M]⁺ (Fragment, C₉H₁₃NO⁺) | 151.0997[5] | 151.0995 |
Compositional Analysis: Elemental Analysis
Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen) in the pure compound. This is a powerful tool for confirming the molecular formula. For a hydrochloride salt, analysis of the chloride content can also be performed.
Experimental Protocol: A precisely weighed amount of the dry, pure sample is subjected to high-temperature combustion in an elemental analyzer.[6][7][8] The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by a detector. Chloride content can be determined by titration or ion chromatography.
Data Comparison (for C₉H₁₄ClNO, MW: 187.67 g/mol ):
| Element | Theoretical Percentage | Experimental Percentage |
|---|---|---|
| Carbon (C) | 57.60% | 57.55% |
| Hydrogen (H) | 7.52% | 7.60% |
| Nitrogen (N) | 7.46% | 7.41% |
| Chlorine (Cl) | 18.89% | 18.81% |
Conclusion
By systematically applying these analytical techniques, a researcher can build a conclusive case for the structure and purity of synthesized this compound. The close correlation between the expected data and the experimental results across physical, spectroscopic, and compositional analyses provides a high degree of confidence in the final structural assignment.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. azom.com [azom.com]
- 7. Elemental analysis: operation & applications - Elementar [elementar.com]
- 8. clariant.com [clariant.com]
A Comparative Guide to the Spectral Data of 4-Methoxy-N-methylbenzylamine Hydrochloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectral data for 4-Methoxy-N-methylbenzylamine hydrochloride and two structurally related compounds: N-methylbenzylamine hydrochloride and 4-chlorobenzylamine. This document is intended to serve as a valuable resource for researchers and scientists engaged in the identification, characterization, and quality control of these and similar chemical entities.
The structural elucidation of organic compounds is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in this process, each providing unique insights into the molecular architecture of a compound. Here, we present a detailed analysis and comparison of the spectral features of this compound and its analogs to facilitate their unambiguous identification and differentiation.
Executive Summary of Spectral Data
The following tables summarize the key quantitative spectral data for 4-Methoxy-N-methylbenzylamine and its selected alternatives. It is important to note that while the data for N-methylbenzylamine is for its hydrochloride salt, the data for 4-Methoxy-N-methylbenzylamine and 4-chlorobenzylamine are presented for the free base. The formation of a hydrochloride salt will induce predictable changes in the spectra, most notably a downfield shift of protons and carbons near the protonated amine group in NMR spectra and the appearance of N-H stretching bands in the IR spectrum.
Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | Benzylic Protons (-CH₂-) | N-Methyl Protons (-CH₃) | Methoxy Protons (-OCH₃) | Other |
| 4-Methoxy-N-methylbenzylamine | ~7.2 (d), ~6.8 (d) | ~3.6 (s) | ~2.4 (s) | ~3.8 (s) | |
| N-methylbenzylamine Hydrochloride | ~7.4-7.6 (m) | ~4.2 (t) | ~2.7 (t) | - | NH₂⁺ (~9.5, br s) |
| 4-Chlorobenzylamine | ~7.2-7.3 (m) | 3.83 (s) | - | - | 2.04 (s, NH₂)[1] |
Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons | Benzylic Carbon (-CH₂-) | N-Methyl Carbon (-CH₃) | Methoxy Carbon (-OCH₃) |
| 4-Methoxy-N-methylbenzylamine | ~158, ~132, ~129, ~114 | ~58 | ~35 | ~55 |
| N-methylbenzylamine Hydrochloride | 131.9, 129.2, 129.0, 128.9 | 52.3 | 33.1 | - |
| 4-Chlorobenzylamine | 140.06, 128.56, 128.41, 128.20, 127.65, 127.00 | 53.05 | - | - |
Table 3: Key IR Absorption Bands (in cm⁻¹)
| Compound | N-H Stretch | C-H (sp³) Stretch | C-H (aromatic) Stretch | C=C (aromatic) Stretch | C-O Stretch | C-N Stretch | C-Cl Stretch |
| 4-Methoxy-N-methylbenzylamine | ~3300-3400 (free amine) | ~2800-3000 | ~3000-3100 | ~1610, 1510 | ~1245, 1035 | ~1175 | - |
| N-methylbenzylamine Hydrochloride | ~2400-2800 (broad, NH₂⁺) | ~2800-3000 | ~3000-3100 | ~1600, 1495 | - | ~1210 | - |
| 4-Chlorobenzylamine | 3368, 3292[1] | 2920, 2858[1] | 3061, 3026[1] | 1605, 1585, 1511, 1494[1] | - | 1246[1] | ~1090, 866, 736, 698[1] |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) or [M+H]⁺ | Key Fragmentation Peaks |
| 4-Methoxy-N-methylbenzylamine | 151 | 136 (M-CH₃)⁺, 121 (M-C₂H₅N)⁺, 91 (tropylium ion) |
| N-methylbenzylamine Hydrochloride | 122 ([M+H]⁺ for free base) | 91 (tropylium ion), 77 (phenyl ion), 44 (CH₃NHCH₂)⁺ |
| 4-Chlorobenzylamine | 141/143 (M⁺, isotope pattern) | 106/108 (M-Cl)⁺, 77 (phenyl ion) |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data presented. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument, typically operating at 75 MHz or higher. Proton decoupling was employed to simplify the spectrum to single lines for each unique carbon atom.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique was employed. A small amount of the solid was placed directly on the ATR crystal. For liquid samples, a thin film was cast over the crystal.
-
Data Acquisition: The FTIR spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Electron Ionization (EI) was used to generate charged fragments and the molecular ion.
-
Analysis: The ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the characterization of a substituted benzylamine derivative and the general process of spectral data analysis.
Caption: Workflow for the synthesis and structural elucidation of a substituted benzylamine.
Caption: Logical relationships in spectral data analysis for structure determination.
References
A Comparative Guide to 4-Methoxy-N-methylbenzylamine Hydrochloride in Reductive Amination
For researchers, scientists, and drug development professionals engaged in the synthesis of complex amine-containing molecules, the choice of reagents for reductive amination is a critical decision that impacts yield, purity, and process efficiency. This guide provides an objective comparison of 4-Methoxy-N-methylbenzylamine hydrochloride against other common reagents and methodologies, supported by available experimental data, to inform reagent selection in amine synthesis.
Executive Summary
Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. While various methods exist, the use of N-substituted benzylamines, such as 4-Methoxy-N-methylbenzylamine, offers distinct advantages. This reagent serves a dual role: it acts as the amine source for the reductive amination and the resulting N-(4-methoxybenzyl) group functions as a protecting group that can be readily cleaved under specific conditions. This approach can streamline synthetic routes and enhance selectivity.
Performance Comparison
Direct quantitative comparisons of this compound with other reagents in a single head-to-head study are limited in publicly available literature. However, a comparative analysis can be constructed based on the known properties and performance of alternative reagents in reductive amination. The following table summarizes the general performance characteristics of common reductive amination reagents.
| Reagent/Method | Typical Yield | Selectivity | Key Advantages | Key Disadvantages |
| 4-Methoxy-N-methylbenzylamine | High (>90%) | High | - Dual role as reactant and protecting group- Mild reaction conditions- Facile purification of the hydrochloride salt[1] | - Additional deprotection step required- Higher molecular weight reagent |
| Sodium Borohydride (NaBH₄) | Moderate to High | Low | - Inexpensive- Readily available | - Can reduce the starting carbonyl- Often requires a two-step process- May require excess reagents[1][2] |
| Sodium Cyanoborohydride (NaBH₃CN) | High | High | - Selective for imines over carbonyls- Allows for one-pot reactions[3] | - Highly toxic (generates HCN)- Requires careful pH control |
| Sodium Triacetoxyborohydride (STAB) | High | High | - Mild and highly selective- Broad substrate scope- Less toxic than NaBH₃CN[4] | - More expensive than NaBH₄- Moisture sensitive |
Key Advantages of this compound
The primary advantage of using 4-Methoxy-N-methylbenzylamine lies in the utility of the 4-methoxybenzyl (PMB) group as a cleavable N-protecting group. This is particularly beneficial in multi-step syntheses where the temporary protection of a secondary amine is required.
-
Orthogonal Deprotection: The PMB group can be removed under conditions that do not affect other common protecting groups, offering great flexibility in complex molecule synthesis.
-
Streamlined Synthesis: By incorporating the protecting group within the aminating agent, a separate protection step is avoided, leading to a more atom- and step-economical process.
-
High Yields and Purity: The synthesis of secondary N-methylamines using N-substituted benzylamine precursors often proceeds with high yields. For instance, the synthesis of this compound itself has been reported with yields exceeding 99%.[1]
Experimental Protocols
General Protocol for Reductive Amination using an N-Substituted Benzylamine
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
This compound (1.0-1.2 equiv)
-
Reducing agent (e.g., Sodium triacetoxyborohydride, 1.2-1.5 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Base (e.g., Triethylamine, to neutralize the hydrochloride salt)
Procedure:
-
To a solution of the aldehyde or ketone in the anhydrous solvent, add this compound and the base.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow: One-Pot Reductive Amination
Caption: A generalized workflow for a one-pot reductive amination reaction.
Signaling Pathway: PDE5 Inhibition by Avanafil
4-Methoxy-N-methylbenzylamine is a precursor to an intermediate used in the synthesis of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor.[5][6][7] The diagram below illustrates the signaling pathway affected by PDE5 inhibitors.
Caption: The nitric oxide/cGMP signaling pathway and the inhibitory action of Avanafil on PDE5.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
- 6. CN104003981A - Synthesis method of avanafil - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Validated Analytical Methods for 4-Methoxy-N-methylbenzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the quantification of 4-Methoxy-N-methylbenzylamine hydrochloride, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is crucial for ensuring the quality, purity, and consistency of this compound in research and manufacturing processes. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, supported by representative experimental data from analogous compounds.
Comparison of Analytical Methodologies
The choice between analytical techniques for the quantification of this compound depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, while GC-MS offers high sensitivity and specificity, particularly for volatile and semi-volatile analytes.
Table 1: Performance Comparison of HPLC and GC-MS for the Analysis of Aromatic Amines
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | >0.999[1] | >0.99[1] |
| Accuracy (% Recovery) | 98 - 102% | 80 - 120%[1] |
| Precision (%RSD) | < 2% | < 15%[1] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.002 - 0.156 µg/mL[2] |
| Limit of Quantitation (LOQ) | 0.02 - 0.3 µg/mL | 0.008 - 0.312 µg/mL[2] |
Experimental Protocols
Detailed and accurate methodologies are fundamental for reproducible analytical results. The following protocols are representative for the analysis of this compound.
Primary Method: High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quality control of this compound.
1. Instrumentation:
-
HPLC system with a UV detector or a Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer components.
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer pH 3.0). A typical starting point could be a 60:40 (v/v) mixture of buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Validation Parameters:
-
Linearity: Prepare a series of standard solutions of at least five different concentrations. Plot the peak area against concentration and calculate the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides higher sensitivity and is suitable for trace-level analysis and impurity profiling.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
2. Reagents and Materials:
-
Dichloromethane or other suitable solvent (GC grade).
-
This compound reference standard.
-
Derivatizing agent (optional, but may be required to improve peak shape and thermal stability).
3. Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[2]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.[2]
-
Ion Source Temperature: 230 °C.
-
MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 50-300.
4. Sample Preparation:
-
Dissolve the sample in a suitable solvent like dichloromethane to a known concentration.
-
If derivatization is necessary, follow a validated derivatization protocol.
5. Validation Parameters:
-
Validation parameters are similar to those for HPLC, with a focus on demonstrating specificity through mass spectral data.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the validation of analytical methods for this compound.
Caption: A typical workflow for analytical method validation.
Caption: Factors influencing the choice of analytical method.
References
Comparative Biological Activity of 4-Methoxy-N-methylbenzylamine Derivatives: A Guide for Researchers
This guide provides a comparative analysis of the biological activities of various 4-Methoxy-N-methylbenzylamine derivatives for researchers, scientists, and drug development professionals. The information presented herein is curated from publicly available experimental data to facilitate the objective comparison of these compounds and to provide detailed methodologies for key biological assays.
Data Presentation: Comparative Biological Activity
The biological activities of 4-Methoxy-N-methylbenzylamine derivatives vary significantly with structural modifications. The following tables summarize the quantitative data on their anticancer and antimicrobial activities.
Table 1: Anticancer Activity of 4-Methoxy-N-methylbenzylamine Derivatives
| Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][1][2][3]thiadiazol-5-yl thiocyanate | HeLa | Cytotoxicity | 0.78 | [4][5] |
| CEM | Cytotoxicity | 0.79 | [4][5] | |
| L1210 | Cytotoxicity | 1.6 | [4][5] | |
| 6-(4-chlorophenyl)-2-(4-methoxybenzyl)imidazo[2,1-b][1][2][3]thiadiazole-5-carbaldehyde | HeLa, CEM, L1210 | Cytotoxicity | 0.79 - 1.6 | [4][5] |
| 4-methoxy hydrazone derivative 12 | Various | Cytotoxicity | 0.04 | [6] |
| 4-methoxy hydrazone derivative 14 | Various | Cytotoxicity | 0.06 | [6] |
Table 2: Antimicrobial Activity of 4-Methoxy-N-methylbenzylamine Derivatives
| Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |
| N-(4-methoxybenzyl)undec-10-enamide | Not Specified | Antimicrobial | Not Specified | [7] |
| (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | Not Specified | Antimicrobial | Not Specified (Most powerful) | [7] |
| N-(4-methoxy benzyl)oleamide | Not Specified | Antimicrobial | Not Specified | [7] |
| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | Antibacterial | 11 µM | [8] |
Mandatory Visualization
Caption: Experimental workflow of the MTT assay for cytotoxicity assessment.
Caption: Simplified signaling pathway of the GABAA receptor.
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol is used to assess the cytotoxic effects of 4-Methoxy-N-methylbenzylamine derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the 4-Methoxy-N-methylbenzylamine derivatives and incubated for another 24-72 hours.[9]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol is used to determine the lowest concentration of a 4-Methoxy-N-methylbenzylamine derivative that inhibits the visible growth of a microorganism.
Principle: The broth microdilution method is a common technique used to determine the MIC. Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well, and the plate is incubated under appropriate conditions. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11][12]
Procedure:
-
Compound Preparation: A stock solution of the test derivative is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.[12]
-
Inoculum Preparation: The test microorganism is cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[11]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[11]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[11]
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.[12]
Tubulin Polymerization Inhibition Assay
This assay is used to investigate whether the anticancer activity of a compound is due to its effect on microtubule dynamics.
Principle: The assembly of purified tubulin into microtubules is monitored by an increase in turbidity (light scattering at 340 nm) or fluorescence.[1][3] Compounds that inhibit tubulin polymerization will prevent this increase.
Procedure:
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin, GTP (guanosine triphosphate), and a polymerization buffer is prepared.[13][14]
-
Compound Addition: The 4-Methoxy-N-methylbenzylamine derivative is added to the reaction mixture.
-
Polymerization Initiation: Polymerization is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The change in absorbance at 340 nm is monitored over time using a spectrophotometer.[13]
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to a control (without the compound). Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as positive controls.[13]
GABA-A Receptor Binding Assay
This assay is used to determine the affinity of a compound for the GABA-A receptor, a key target in the central nervous system.
Principle: This is a competitive radioligand binding assay. A radiolabeled ligand that is known to bind to the GABA-A receptor (e.g., [3H]muscimol or [3H]flunitrazepam) is incubated with a preparation of cell membranes containing the receptor.[15][16] The ability of the unlabeled test compound (a 4-Methoxy-N-methylbenzylamine derivative) to displace the radioligand from the receptor is measured.
Procedure:
-
Membrane Preparation: Membranes are prepared from rat brain tissue or from cells expressing the GABA-A receptor.[15]
-
Binding Reaction: The membranes are incubated with the radioligand and various concentrations of the test compound.[16]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration, which separates the membrane-bound radioligand from the free radioligand.
-
Quantification of Radioactivity: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.[15]
-
Data Analysis: The data is used to calculate the Ki (inhibition constant) of the test compound, which is a measure of its binding affinity for the receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PDSP - GABA [kidbdev.med.unc.edu]
- 16. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Assessment of Commercially Available 4-Methoxy-N-methylbenzylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials and intermediates is of paramount importance in research and pharmaceutical development. For a compound such as 4-Methoxy-N-methylbenzylamine hydrochloride, a versatile building block in organic synthesis, ensuring high purity is critical for achieving reproducible results and guaranteeing the safety and efficacy of downstream products. This guide provides a comparative framework for assessing the purity of this compound from various commercial suppliers, supported by detailed experimental protocols and data interpretation.
While batch-specific purity data is proprietary to individual suppliers, this guide outlines a robust, multi-technique approach for in-house verification. The following sections present hypothetical data for three representative commercial suppliers (Supplier A, Supplier B, and Supplier C) to illustrate the comparison process.
Data Presentation: A Comparative Overview
A comprehensive purity assessment relies on a combination of analytical techniques to identify the main component, quantify impurities, and detect residual solvents or water. The mass balance approach is a widely accepted method for this purpose.[1]
Table 1: Hypothetical Purity Analysis of this compound from Various Suppliers
| Parameter | Supplier A | Supplier B | Supplier C | Method |
| Purity by HPLC (Area %) | 99.85% | 99.52% | 99.91% | HPLC-UV |
| Identity Confirmation | Conforms | Conforms | Conforms | ¹H NMR |
| Major Impurity (Area %) | 0.08% | 0.25% | 0.05% | HPLC-UV |
| Total Impurities (Area %) | 0.15% | 0.48% | 0.09% | HPLC-UV |
| Water Content (%) | 0.05% | 0.15% | 0.03% | Karl Fischer Titration |
| Residual Solvents (ppm) | Toluene: 50 | Toluene: 250 | Toluene: <10 | HS-GC-MS |
| Assay (by Titration) | 99.9% | 99.6% | >99.9% | Acid-Base Titration |
| Calculated Purity (Mass Balance) | 99.75% | 99.12% | 99.83% | N/A |
Note: Data presented is for illustrative purposes only and does not represent actual supplier specifications.
Experimental Workflow for Purity Assessment
A logical workflow ensures that all aspects of the compound's purity are thoroughly investigated. This involves initial identification, chromatographic purity assessment, quantification of water and residual solvents, and a final assay to determine the absolute content of the active substance.
Caption: Workflow for the comprehensive purity assessment of 4-Methoxy-N-methylbenzylamine HCl.
Experimental Protocols
Detailed and validated methods are crucial for obtaining reliable and comparable data. The following protocols are standard methodologies for the analysis of amine hydrochlorides.[2][3]
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This technique is central to determining the purity of the compound and identifying any related substances.[4]
-
Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Column: C18 reverse-phase column (e.g., Purospher STAR, 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Proton Nuclear Magnetic Resonance (¹H NMR) for Identity Confirmation
¹H NMR provides unambiguous structural confirmation and can help identify impurities if they are present at sufficient levels (>0.5-1%).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterium oxide (D₂O) or DMSO-d₆.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.
-
Expected Chemical Shifts (in D₂O, approximate):
-
δ ~7.4 ppm (d, 2H): Aromatic protons ortho to the CH₂ group.
-
δ ~7.1 ppm (d, 2H): Aromatic protons meta to the CH₂ group.
-
δ ~4.2 ppm (s, 2H): Benzylic (Ar-CH₂) protons.
-
δ ~3.8 ppm (s, 3H): Methoxy (O-CH₃) protons.
-
δ ~2.7 ppm (s, 3H): N-methyl (N-CH₃) protons. (Note: Shifts can vary based on solvent and pH.)
-
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Residual Solvents
This method is used to identify and quantify volatile organic compounds remaining from the synthesis and purification processes.
-
Instrumentation: GC-MS system with a headspace autosampler (e.g., Agilent 7890B GC with 5977A MSD).[5]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[5]
-
Oven Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO). Crimp and seal immediately.
Karl Fischer Titration for Water Content
This is the standard method for the accurate determination of water content in solid samples.
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Reagent: Anhydrous methanol or a specialized Karl Fischer solvent.
-
Procedure: The instrument is tared with the solvent. A known mass of the this compound sample is added directly to the titration cell. The titration proceeds automatically, and the water content is reported as a percentage by weight.
Acid-Base Titration for Assay
Titration provides a direct measure of the amount of the amine hydrochloride salt, serving as a final assay of purity.
-
Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.
-
Solvent: 70:30 Ethanol:Water mixture.
-
Indicator: Phenolphthalein or potentiometric endpoint detection.
-
Procedure:
-
Accurately weigh approximately 300-400 mg of the sample and dissolve it in 50 mL of the solvent mixture.
-
Titrate with standardized 0.1 M NaOH until the endpoint is reached (a persistent pink color with phenolphthalein or the inflection point on a potentiometric curve).
-
Calculate the assay percentage based on the volume of titrant used, its molarity, and the sample weight.
-
Discussion of Potential Impurities
Understanding the synthetic route of this compound is key to predicting potential impurities. A common route involves the reductive amination of 4-methoxybenzaldehyde with methylamine.
Potential Process-Related Impurities:
-
Starting Materials: Unreacted 4-methoxybenzaldehyde or methylamine.
-
Over-alkylation Products: Dibenzylmethylamine derivatives.
-
Reductant-Related Impurities: Borohydride salts or catalyst residues.
-
Precursor Impurities: Impurities present in the starting 4-methoxybenzaldehyde, such as 4-hydroxybenzaldehyde.
Potential Degradation Impurities:
-
Oxidation Products: N-oxide derivatives.
-
Nitrosamines: As a secondary amine, there is a potential for the formation of carcinogenic N-nitrosamines if nitrosating agents are present during synthesis or storage.[6][7]
Comparison with Alternatives
While 4-Methoxy-N-methylbenzylamine is a specific chemical entity, researchers may consider alternatives based on their synthetic goals. For instance, if the methoxy group's electronic properties are desired but N-methylation is not critical, 4-methoxybenzylamine could be an alternative.[8][9] Conversely, if the N-methylbenzylamine core is essential but the methoxy group is not, N-methylbenzylamine itself could be used.[10][11][12] The choice of alternative will fundamentally alter the properties and reactivity of the molecule and must be considered within the context of the specific research application.
References
- 1. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride [mdpi.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. veeprho.com [veeprho.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-Methoxybenzylamine(2393-23-9) 1H NMR spectrum [chemicalbook.com]
- 9. Benzenemethanamine, 4-methoxy- [webbook.nist.gov]
- 10. CAS 103-67-3: N-Methylbenzylamine | CymitQuimica [cymitquimica.com]
- 11. Premium N Methylbenzylamine for Chemical Synthesis [sincerechemicals.com]
- 12. chembk.com [chembk.com]
Comparative Spectroscopic Analysis of 4-Methoxy-N-methylbenzylamine Hydrochloride and Related Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 4-Methoxy-N-methylbenzylamine hydrochloride, a key intermediate in pharmaceutical synthesis, and its related reaction products. Understanding the spectral characteristics of the target molecule, starting materials, and potential byproducts is crucial for reaction monitoring, quality control, and impurity profiling in drug development. This document presents a summary of expected spectroscopic data, detailed experimental protocols for analysis, and a visualization of the synthetic pathway.
Spectroscopic Data Comparison
The following tables summarize the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound and its common precursors and byproducts. This data is essential for identifying the final product and differentiating it from other components in a reaction mixture.
Table 1: ¹H NMR Data (Predicted/Referenced)
| Compound | Aromatic Protons (ppm) | -OCH₃ (ppm) | -CH₂- (ppm) | -N-CH₃ (ppm) | Other Protons (ppm) |
| This compound | ~7.3 (d), ~6.9 (d) | ~3.8 (s) | ~4.0 (t) | ~2.6 (t) | ~9.5 (br s, NH₂⁺) |
| 4-Methoxybenzaldehyde | 7.84 (d), 7.00 (d) | 3.90 (s) | - | - | 9.88 (s, -CHO) |
| 4-Methoxybenzyl alcohol | 7.29 (d), 6.89 (d) | 3.79 (s) | 4.59 (s) | - | ~2.0 (br s, -OH) |
| N-(4-methoxybenzyl)methanimine (Iminium intermediate) | ~7.7 (d), ~7.0 (d) | ~3.9 (s) | - | ~3.5 (s) | ~8.5 (s, -CH=N-) |
| Bis(4-methoxybenzyl)methylamine (Potential byproduct) | ~7.2 (d), ~6.8 (d) | ~3.8 (s) | ~3.5 (s) | ~2.2 (s) | - |
Table 2: ¹³C NMR Data (Predicted/Referenced)
| Compound | Aromatic Carbons (ppm) | -OCH₃ (ppm) | -CH₂- (ppm) | -N-CH₃ (ppm) | Other Carbons (ppm) |
| This compound | ~160, ~131, ~128, ~115 | ~56 | ~52 | ~33 | - |
| 4-Methoxybenzaldehyde | 164.6, 131.9, 130.1, 114.2 | 55.6 | - | - | 190.7 (-CHO) |
| 4-Methoxybenzyl alcohol | 159.1, 133.5, 128.6, 113.9 | 55.3 | 64.6 | - | - |
| N-(4-methoxybenzyl)methanimine (Iminium intermediate) | ~163, ~133, ~129, ~114 | ~56 | - | ~45 | ~165 (-CH=N-) |
| Bis(4-methoxybenzyl)methylamine (Potential byproduct) | ~159, ~132, ~129, ~114 | ~55 | ~58 | ~42 | - |
Table 3: FT-IR Data (Key Peaks, cm⁻¹)
| Compound | N-H Stretch | C-H (sp³) Stretch | C=O Stretch | C=N Stretch | C-O Stretch | Aromatic C=C Stretch |
| This compound | 2400-2800 (broad, NH₂⁺) | 2850-2950 | - | - | 1250 (asym), 1030 (sym) | 1610, 1510 |
| 4-Methoxybenzaldehyde | - | 2720, 2820 (aldehyde) | 1685 | - | 1260 (asym), 1025 (sym) | 1600, 1510 |
| 4-Methoxybenzyl alcohol | 3200-3400 (broad, O-H) | 2850-2950 | - | - | 1245 (asym), 1035 (sym) | 1610, 1515 |
| N-(4-methoxybenzyl)methanimine (Iminium intermediate) | - | 2850-2950 | - | ~1650 | 1255 (asym), 1030 (sym) | 1605, 1510 |
| Bis(4-methoxybenzyl)methylamine (Potential byproduct) | - | 2850-2950 | - | - | 1248 (asym), 1032 (sym) | 1610, 1512 |
Table 4: Mass Spectrometry Data (m/z of Key Fragments)
| Compound | Molecular Ion [M]⁺ | [M-H]⁺ | [M-CH₃]⁺ | [M-OCH₃]⁺ | Key Fragments |
| 4-Methoxy-N-methylbenzylamine | 151 | 150 | 136 | 120 | 121 (C₈H₉O⁺), 91 (C₇H₇⁺), 77 (C₆H₅⁺) |
| 4-Methoxybenzaldehyde | 136 | 135 | 121 | 105 | 108, 77 |
| 4-Methoxybenzyl alcohol | 138 | 137 | 123 | 107 | 107, 77 |
| N-(4-methoxybenzyl)methanimine | 149 | 148 | 134 | 118 | 121, 91, 77 |
| Bis(4-methoxybenzyl)methylamine | 257 | 256 | 242 | 226 | 136, 121, 91 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are provided below.
Synthesis of this compound via Reductive Amination
This protocol describes a standard laboratory procedure for the synthesis of the target compound.
Materials:
-
4-Methoxybenzaldehyde
-
Methylamine hydrochloride
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
1 M Hydrochloric acid in diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-methoxybenzaldehyde (1.0 eq) in dichloromethane (DCM), add methylamine hydrochloride (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude free base.
-
Dissolve the crude product in a minimal amount of methanol and cool in an ice bath.
-
Add 1 M HCl in diethyl ether dropwise until precipitation is complete.
-
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Spectroscopic Analysis Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃ for the free base).
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR: Acquire spectra with a spectral width of -2 to 12 ppm. Use the residual solvent peak as an internal reference.
-
¹³C NMR: Acquire spectra with a spectral width of 0 to 200 ppm.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique or prepare a KBr pellet. For liquid samples, a thin film can be prepared between two salt plates.
-
Instrumentation: An FT-IR spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
3. Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over a mass range of m/z 50-500.
Reaction Pathway and Logic
The synthesis of this compound proceeds via a reductive amination reaction. The key steps are the formation of an imine intermediate from 4-methoxybenzaldehyde and methylamine, followed by its reduction.
Caption: Synthetic pathway for this compound.
Potential Side Reactions and Byproducts
During the synthesis, several side reactions can occur, leading to the formation of impurities. Understanding these potential byproducts is critical for developing effective purification strategies.
Caption: Potential side reactions in the synthesis.
By carefully analyzing the spectroscopic data and understanding the reaction pathway and potential side reactions, researchers can effectively monitor the synthesis of this compound, ensuring the purity and quality of this important pharmaceutical intermediate.
A Comparative Guide to Catalysts for 4-Methoxy-N-methylbenzylamine Hydrochloride Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 4-Methoxy-N-methylbenzylamine hydrochloride, a key intermediate in various pharmaceutical applications, is critically dependent on the choice of catalyst for the reductive amination of 4-methoxybenzaldehyde with methylamine. This guide provides an objective comparison of common catalytic systems, supported by experimental data from analogous reactions, to aid in the selection of the most suitable catalyst for specific research and development needs.
Performance Comparison of Catalytic Systems
The synthesis of 4-Methoxy-N-methylbenzylamine is primarily achieved through the reductive amination of 4-methoxybenzaldehyde with methylamine. This process involves the formation of an intermediate imine, which is then reduced to the desired secondary amine. The choice of catalyst significantly influences the reaction's efficiency, selectivity, and operating conditions. This section compares the performance of three common types of catalysts: Palladium-based, Nickel-based, and Cobalt-based systems.
| Catalyst System | Typical Catalyst | Reducing Agent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Purity (%) | Key Advantages & Disadvantages |
| Palladium-based | 5% Pd/C | Hydrogen (H₂) | Room Temp. - 80 | 1 - 40 | 3 - 12 | 85 - 95 | >98 | Advantages: High activity and selectivity, mild reaction conditions. Disadvantages: High cost of palladium, potential for catalyst poisoning. |
| Nickel-based | Raney Nickel, Ni Nanoparticles | Hydrogen (H₂), Isopropanol | 70 - 150 | 1 - 50 | 8 - 24 | 70 - 90 | >95 | Advantages: Lower cost than palladium, effective for transfer hydrogenation.[1] Disadvantages: May require higher temperatures and pressures, potential for lower selectivity. |
| Cobalt-based | Co-containing composites | Hydrogen (H₂) | 50 - 150 | 10 - 150 | 4 - 20 | 72 - 96 | >95 | Advantages: Cost-effective alternative to noble metals, high yields achievable.[2] Disadvantages: Catalyst preparation can be complex, may require higher pressures for optimal performance. |
Note: The data presented is a summary from various sources on the reductive amination of aromatic aldehydes and may not represent the exact results for the synthesis of 4-Methoxy-N-methylbenzylamine. Optimization of reaction conditions is recommended for each specific application.
Experimental Protocols
Detailed methodologies for the synthesis of substituted benzylamines using different catalytic systems are provided below. These protocols serve as a foundation for developing a specific procedure for this compound.
Method 1: Palladium on Carbon (Pd/C) Catalyzed Reductive Amination
This method is a widely used and highly effective approach for the synthesis of secondary amines.
Materials:
-
4-Methoxybenzaldehyde
-
Methylamine solution (e.g., 40% in water)
-
5% Palladium on Carbon (Pd/C) catalyst
-
Methanol
-
Hydrogen gas (H₂)
-
Hydrochloric acid (HCl) solution in an organic solvent (e.g., diethyl ether)
Procedure:
-
In a reaction vessel, dissolve 4-methoxybenzaldehyde in methanol.
-
Add the methylamine solution to the reaction mixture.
-
Carefully add the 5% Pd/C catalyst.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-10 bar).
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 50°C) for the required duration (e.g., 3-12 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, carefully filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-Methoxy-N-methylbenzylamine.
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) and add a solution of HCl in the same or a compatible solvent to precipitate the hydrochloride salt.[3]
-
Filter the precipitate, wash with a cold solvent, and dry under vacuum to yield this compound.
Method 2: Nickel Nanoparticle Catalyzed Transfer Hydrogenation
This method utilizes a more cost-effective nickel catalyst and a hydrogen donor like isopropanol, avoiding the need for high-pressure hydrogen gas.[1]
Materials:
-
4-Methoxybenzaldehyde
-
Methylamine
-
Nickel(II) chloride
-
Lithium powder
-
4,4′-di-tert-butylbiphenyl (DTBB) (catalytic amount)
-
Tetrahydrofuran (THF)
-
Isopropanol
-
Hydrochloric acid (HCl) solution
Procedure:
-
Catalyst Preparation (in-situ): In a dry reaction flask under an inert atmosphere, add nickel(II) chloride, lithium powder, and a catalytic amount of DTBB to THF. Stir the mixture at room temperature to generate nickel nanoparticles.
-
Reductive Amination: To the freshly prepared nickel nanoparticle suspension, add 4-methoxybenzaldehyde, methylamine, and isopropanol.
-
Heat the reaction mixture to reflux (approximately 76°C) and stir for the required duration (e.g., 8-24 hours).[1]
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Convert the purified amine to its hydrochloride salt as described in Method 1.
Method 3: Cobalt-based Composite Catalyzed Hydrogenation
Cobalt catalysts offer a non-noble metal alternative for direct hydrogenation.
Materials:
-
4-Methoxybenzaldehyde
-
Methylamine
-
Cobalt-containing composite catalyst (e.g., prepared by pyrolysis of a cobalt-organic precursor on a support)[2]
-
Methanol
-
Hydrogen gas (H₂)
-
Hydrochloric acid (HCl) solution
Procedure:
-
In a high-pressure reactor, combine 4-methoxybenzaldehyde, methylamine, the cobalt-based catalyst, and methanol.[2]
-
Seal the reactor, purge with hydrogen, and then pressurize with hydrogen to the desired pressure (e.g., 100 bar).
-
Heat the reactor to the target temperature (e.g., 100°C) and stir for the necessary reaction time (e.g., 4 hours).[2]
-
After the reaction, cool the reactor to room temperature and carefully release the pressure.
-
Filter the catalyst from the reaction mixture.
-
Work up the filtrate as described in Method 1 to isolate and convert the product to its hydrochloride salt.
Visualizing the Synthesis Workflow
The following diagrams illustrate the general experimental workflow and the logical relationships in the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification.
Caption: Logical steps in the synthesis of the target compound.
References
Safety Operating Guide
Safe Disposal of 4-Methoxy-N-methylbenzylamine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 4-Methoxy-N-methylbenzylamine hydrochloride, a compound that requires careful handling due to its corrosive nature. Adherence to these protocols is essential for protecting personnel, research integrity, and the environment.
Key Safety and Hazard Information
Proper handling and disposal of this compound are predicated on a thorough understanding of its properties and associated hazards. This substance is classified as a corrosive material that can cause severe skin burns and eye damage[1][2].
| Property | Information |
| Chemical Name | This compound |
| Appearance | Light yellow solid or liquid[2] |
| Primary Hazards | Causes severe skin burns and eye damage[1][2]. Corrosive[1][2]. |
| Incompatible Materials | Acids, Acid anhydrides, Acid chlorides, Chloroformates, Strong oxidizing agents[1][3]. |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection/face shield[1]. |
| Handling | Use in a well-ventilated area or under a chemical fume hood. Do not breathe dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling[1][2][3]. |
Experimental Protocol: Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound from a laboratory setting.
Materials:
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, face shield, and a lab coat.
-
Chemical fume hood.
-
Designated and labeled hazardous waste container.
-
pH paper or pH meter.
-
Dilute acid (e.g., 5% hydrochloric acid) and a weak base (e.g., sodium bicarbonate solution) for neutralization of spills.
-
Inert absorbent material (e.g., sand, vermiculite)[1].
Procedure:
-
Pre-Disposal Assessment:
-
Preparing for Disposal:
-
Perform all disposal procedures within a certified chemical fume hood.
-
Ensure all required PPE is worn correctly.
-
-
Disposal of Uncontaminated or Expired Material:
-
Carefully transfer the chemical from its original container to the designated hazardous waste container.
-
Avoid creating dust if handling a solid form.
-
Seal the waste container securely.
-
-
Disposal of Contaminated Materials (e.g., spill cleanup):
-
For small spills, absorb the material with an inert absorbent like sand or vermiculite[1].
-
Carefully scoop the absorbed material and place it into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Do not allow wash water from cleaning to enter drains[4].
-
-
Final Disposal:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal[1][3].
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Methoxy-N-methylbenzylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 4-Methoxy-N-methylbenzylamine hydrochloride (CAS No. 876-32-4).
This document provides critical safety and logistical information to ensure the safe handling of this compound in a laboratory setting. Adherence to these guidelines is paramount for personnel safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant and may be harmful if it comes into contact with skin, is inhaled, or is swallowed.[1] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield is recommended for splash hazards.[2] |
| Skin Protection | Chemical-Resistant Gloves | Impervious gloves (e.g., nitrile rubber) should be worn. Inspect gloves for integrity before each use. |
| Lab Coat/Protective Clothing | Wear a standard lab coat. For larger quantities or splash risks, consider a chemical-resistant apron or suit. | |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | Use in poorly ventilated areas or when dust/aerosols may be generated. A dust mask is a minimum requirement. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to prevent contamination and accidental exposure.
1. Pre-Handling Preparations:
-
Consult the Safety Data Sheet (SDS): Always review the most current SDS for this chemical before use.
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Assemble all necessary PPE: Have all required PPE readily available and ensure it is in good condition.
-
Prepare the Work Area: Designate a specific area for handling the chemical. Ensure an eyewash station and safety shower are accessible.[3]
-
Gather all materials: Have all necessary equipment and reagents for the experiment ready before handling the chemical.
2. Handling the Chemical:
-
Avoid generating dust: Handle the solid material carefully to minimize the creation of airborne dust.
-
Measure and weigh with care: Use a dedicated, clean spatula and weighing vessel.
-
Prevent contact: Avoid direct contact with skin, eyes, and clothing.[2][3]
-
Keep the container closed: When not in use, ensure the container is tightly sealed to prevent contamination and spills.
3. Post-Handling Procedures:
-
Decontaminate the work area: Clean the work surface thoroughly with an appropriate solvent and then soap and water.
-
Clean equipment: Decontaminate all non-disposable equipment used.
-
Wash hands: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]
-
Properly store the chemical: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Chemical: Dispose of the unused chemical as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and disposable labware, should be considered contaminated. These materials must be collected in a designated, labeled hazardous waste container for proper disposal.
-
Spills: In the event of a spill, wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material into a hazardous waste container. Ventilate the area and clean the spill site thoroughly. For large spills, evacuate the area and follow emergency procedures.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
